molecular formula C8H7F3O B6217330 [4-(difluoromethyl)-3-fluorophenyl]methanol CAS No. 1783952-12-4

[4-(difluoromethyl)-3-fluorophenyl]methanol

Cat. No.: B6217330
CAS No.: 1783952-12-4
M. Wt: 176.14 g/mol
InChI Key: JVSRKDFYSYMJKY-UHFFFAOYSA-N
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Description

[4-(Difluoromethyl)-3-fluorophenyl]methanol (CAS 1783952-12-4) is a benzyl alcohol derivative valued in organic and medicinal chemistry as a versatile building block for the synthesis of more complex molecules . Its molecular formula is C 8 H 7 F 3 O, with a molecular weight of 176.14 g/mol . The compound's structure features both a difluoromethyl group and a fluorine atom on the phenyl ring, which significantly influences its electronic properties and enhances its metabolic stability, making it a particularly valuable intermediate in pharmaceutical research . In scientific research, this compound serves as a key precursor in constructing potential active pharmaceutical ingredients (APIs) . The presence of the fluorine and difluoromethyl groups are known to improve the compound's binding affinity and selectivity towards biological targets, such as enzymes and receptors . Researchers utilize this benzyl alcohol in various chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, and reduction to other derivatives, enabling the exploration of diverse molecular pathways . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1783952-12-4

Molecular Formula

C8H7F3O

Molecular Weight

176.14 g/mol

IUPAC Name

[4-(difluoromethyl)-3-fluorophenyl]methanol

InChI

InChI=1S/C8H7F3O/c9-7-3-5(4-12)1-2-6(7)8(10)11/h1-3,8,12H,4H2

InChI Key

JVSRKDFYSYMJKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CO)F)C(F)F

Purity

95

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of [4-(difluoromethyl)-3-fluorophenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, physicochemical properties, and synthesis of [4-(difluoromethyl)-3-fluorophenyl]methanol , a specialized fluorinated building block used in medicinal chemistry.

Executive Summary

[4-(difluoromethyl)-3-fluorophenyl]methanol is a high-value fluorinated intermediate used in the design of pharmaceuticals and agrochemicals. It serves as a precursor for introducing the 3-fluoro-4-(difluoromethyl)phenyl moiety, a structural motif valued for its ability to modulate lipophilicity and metabolic stability. The presence of the difluoromethyl group (-CF₂H) acts as a lipophilic hydrogen bond donor, a bioisosteric replacement for traditional polar groups like hydroxyls or thiols, while the ortho-fluorine atom provides conformational restriction and metabolic blocking.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Nomenclature and Identification[7][8]
  • IUPAC Name: [4-(difluoromethyl)-3-fluorophenyl]methanol

  • Common Names: 4-Difluoromethyl-3-fluorobenzyl alcohol; 3-Fluoro-4-(difluoromethyl)benzyl alcohol

  • Molecular Formula: C₈H₇F₃O

  • Molecular Weight: 176.14 g/mol

  • Key Precursor CAS: 1780188-78-4 (Corresponding Benzoic Acid) [1]

  • Related CAS: 1254118-36-9 (Corresponding Boronic Acid) [2]

Structural Analysis

The molecule consists of a benzyl alcohol core substituted at the para position with a difluoromethyl group and at the meta position with a fluorine atom.

SubstituentPositionElectronic EffectMedicinal Chemistry Role
-CH₂OH 1 (Benzylic)H-bond donor/acceptorReactive handle for etherification, oxidation, or amination.
-F 3 (Meta)Inductive withdrawal (-I)Increases acidity of benzylic protons; blocks metabolic oxidation at the ortho position.
-CF₂H 4 (Para)Strong -I effect; Lipophilic H-bond donorBioisostere for -OH, -SH, or -OCH₃. Acts as a weak H-bond donor due to the polarized C-H bond [3].
Physicochemical Properties (Calculated)
  • LogP (Octanol/Water): ~1.6 – 1.9 (Predicted)

    • Note: The -CF₂H group is less lipophilic than -CF₃ but more lipophilic than -CH₃ or -OCH₃.

  • Hydrogen Bond Acidity (α): The -CF₂H proton has significant acidity (pKa ~25-30 in DMSO), allowing it to interact with protein backbone carbonyls [3].

  • Solubility: Soluble in organic solvents (DCM, THF, Methanol); sparingly soluble in water.

Synthetic Pathways[9]

The synthesis of [4-(difluoromethyl)-3-fluorophenyl]methanol is typically achieved via the reduction of its corresponding benzoic acid precursor. This route ensures high regioselectivity and yield.

Primary Route: Reduction of Benzoic Acid

Precursor: 4-(Difluoromethyl)-3-fluorobenzoic acid (CAS 1780188-78-4). Reagents: Borane-Tetrahydrofuran Complex (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄).

Protocol:

  • Setup: Flame-dry a 2-neck round bottom flask and purge with Nitrogen (N₂).

  • Dissolution: Dissolve 1.0 eq of 4-(difluoromethyl)-3-fluorobenzoic acid in anhydrous THF (0.2 M concentration). Cool to 0°C.

  • Reduction: Dropwise add 1.2–1.5 eq of BH₃·THF (1.0 M solution). Evolution of H₂ gas will occur.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS for disappearance of the acid.

  • Quench: Cool to 0°C and carefully quench with Methanol (MeOH) followed by 1M HCl to break the borate complex.

  • Workup: Extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Alternative Route: From Aryl Halides

Precursor: 4-Bromo-2-fluorobenzyl alcohol. Method: Palladium-catalyzed difluoromethylation (less common for this specific alcohol due to competing reactivity of the hydroxyl group, requires protection).

Synthesis Workflow Diagram

SynthesisWorkflow Acid 4-(Difluoromethyl)-3-fluorobenzoic Acid (CAS 1780188-78-4) Intermediate Borate Complex Intermediate Acid->Intermediate Reduction (0°C -> RT) Reagent Reagent: BH3·THF or LiAlH4 Solvent: Anhydrous THF Reagent->Intermediate Product [4-(difluoromethyl)-3-fluorophenyl]methanol (Target Alcohol) Intermediate->Product Hydrolysis Quench Quench: MeOH / 1M HCl Quench->Product

Figure 1: Standard reduction workflow for synthesizing the target alcohol from its benzoic acid precursor.

Medicinal Chemistry Applications

The "Lipophilic Hydrogen Bond Donor" Effect

The difluoromethyl (-CF₂H) group is a unique bioisostere.[1] Unlike the trifluoromethyl (-CF₃) group, which is purely hydrophobic and electron-withdrawing, the -CF₂H group contains an acidic proton capable of acting as a weak hydrogen bond donor.[1]

  • Binding Affinity: The C-H bond in -CF₂H is polarized by the two fluorine atoms, allowing it to form H-bonds with oxygen or nitrogen acceptors in the target protein [3].

  • Permeability: It increases lipophilicity (LogP) relative to a methyl group but maintains better water solubility than a -CF₃ group, often improving oral bioavailability.

Metabolic Stability

The 3-Fluoro substituent plays a critical role in metabolic protection:

  • Blockade: It sterically and electronically deactivates the ring positions ortho to the benzylic carbon, preventing oxidative metabolism (e.g., by CYP450 enzymes).

  • pKa Modulation: The fluorine atom lowers the pKa of the benzylic alcohol, potentially altering the reactivity of the hydroxyl group in subsequent derivatization reactions.

Bioisostere Logic Diagram

BioisostereLogic Target Target Moiety: -CF2H Group H_Bond H-Bond Donor (Interacts with C=O) Target->H_Bond Polarized C-H Lipophilicity Modulated Lipophilicity (Better Permeability) Target->Lipophilicity Fluorine Content Metabolism Metabolic Stability (Resists Oxidation) Target->Metabolism C-F Bond Strength

Figure 2: Physicochemical advantages of the difluoromethyl moiety in drug design.

Safety & Handling

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.

  • Handling Protocols:

    • Operate in a fume hood to avoid inhalation of vapors.[4]

    • Wear nitrile gloves and safety goggles.

    • Incompatibility: Avoid strong oxidizing agents (e.g., KMnO₄, CrO₃) which will oxidize the alcohol to the corresponding benzoic acid or aldehyde.

References

  • Chemical Abstract Service (CAS). CAS Registry Number 1780188-78-4: 4-(Difluoromethyl)-3-fluorobenzoic acid. American Chemical Society.

  • Chemical Abstract Service (CAS).CAS Registry Number 1254118-36-9: B-[4-(Difluoromethyl)-3-fluorophenyl]boronic acid. American Chemical Society.
  • Zafrani, Y., et al. (2017).[5] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797-804.

  • Hu, J., et al. (2017). "Efficient Difluoromethylation of Alcohols Using TMSCF2Br." Angewandte Chemie, 56(12).

Sources

In-Depth Technical Guide:[4-(difluoromethyl)-3-fluorophenyl]methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern drug discovery. [4-(difluoromethyl)-3-fluorophenyl]methanol is a highly specialized, multi-functional building block that provides medicinal chemists with a unique combination of steric, electronic, and lipophilic properties. This whitepaper provides an authoritative analysis of its molecular identifiers, physicochemical impact, and a self-validating synthetic methodology designed for high-yield integration into complex Active Pharmaceutical Ingredients (APIs).

Molecular Identity & Core Identifiers

Accurate molecular identification is critical for procurement, regulatory compliance, and computational modeling. The exact Chemical Abstracts Service (CAS) registry number for this specific regioisomer is 1783952-12-4 [1].

Identifier TypeValue
IUPAC Name [4-(difluoromethyl)-3-fluorophenyl]methanol
CAS Number 1783952-12-4
Molecular Formula C₈H₇F₃O
Molecular Weight 176.14 g/mol
SMILES OCC1=CC(F)=C(C(F)F)C=C1
InChI InChI=1S/C8H7F3O/c9-7-3-5(4-12)1-2-6(7)8(10)11/h1-3,8,12H,4H2

Physicochemical Properties & Predictive Data

The substitution pattern of this molecule drastically alters its physicochemical profile compared to an unfluorinated benzyl alcohol. The data below summarizes its quantitative properties, which dictate its behavior in biological systems and organic solvents.

PropertyValueCausality / Impact
Physical State Liquid / Low-melting solidTypical for low-molecular-weight fluorinated benzyl alcohols.
Hydrogen Bond Donors 1 (-OH)Essential for target protein interaction or synthetic functionalization.
Hydrogen Bond Acceptors 4 (3x F, 1x O)Enhances binding affinity via multipolar interactions.
Topological Polar Surface Area 20.2 ŲHighly favorable for passive membrane permeability and BBB penetration.
Rotatable Bonds 2Maintains structural rigidity while allowing necessary conformational adaptation.

Strategic Role in Drug Design: Causality of Substituents

The architecture of[4-(difluoromethyl)-3-fluorophenyl]methanol is not arbitrary; it is engineered to solve specific pharmacokinetic (PK) liabilities.

  • The 4-Difluoromethyl (-CHF₂) Group: The -CHF₂ moiety acts as a lipophilic hydrogen bond donor. It is frequently deployed as a bioisostere for thiols, hydroxymethyls, or amides[2]. By replacing a metabolically labile group with -CHF₂, chemists can maintain hydrogen-bonding interactions with the target receptor while significantly increasing the molecule's lipophilicity (LogD) and half-life.

  • The 3-Fluoro (-F) Substituent: The addition of a fluorine atom adjacent to the -CHF₂ group serves a dual purpose. First, it blocks Cytochrome P450 (CYP450)-mediated oxidation at the electron-rich aromatic positions. Second, it exerts a stereoelectronic effect that dictates the preferred conformation of the adjacent -CHF₂ rotor, minimizing the overall molecular dipole and further enhancing membrane permeability.

  • The Benzylic Alcohol (-CH₂OH): This acts as the primary synthetic handle. It can be utilized in Mitsunobu etherifications, oxidized to a carboxylic acid, or converted into a mesylate/halide for cross-coupling reactions[3].

PKImpact Core [4-(difluoromethyl)-3-fluorophenyl]methanol Scaffold CHF2 4-Difluoromethyl Group (-CHF2) Core->CHF2 F 3-Fluoro Group (-F) Core->F OH Benzylic Alcohol (-CH2OH) Core->OH Lipophilicity Increased Lipophilicity (LogD) & Permeability CHF2->Lipophilicity HBD Lipophilic H-Bond Donor (Bioisosterism) CHF2->HBD F->Lipophilicity Metabolism Metabolic Stability (Blocks CYP450 Oxidation) F->Metabolism Conjugation Attachment Point (Ether/Ester Linkages) OH->Conjugation

Mechanistic impact of specific functional groups on the pharmacokinetic profile.

Synthetic Methodologies & Workflows

While difluoromethylation can be achieved late-stage using reagents like DAST (Diethylaminosulfur trifluoride)[2], building the [4-(difluoromethyl)-3-fluorophenyl]methanol scaffold from commercially available halogenated precursors is often more scalable and avoids the explosive hazards associated with bulk DAST heating.

Self-Validating Protocol: Synthesis via Lithium-Halogen Exchange

This protocol details the synthesis starting from 4-bromo-1-(difluoromethyl)-2-fluorobenzene . The workflow relies on a highly chemoselective metal-halogen exchange followed by a mild reduction[4].

Step 1: Lithiation and Formylation

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 4-bromo-1-(difluoromethyl)-2-fluorobenzene (1.0 equiv) in anhydrous THF (0.2 M).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach strictly -78 °C.

  • Lithiation: Dropwise add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) over 15 minutes.

    • Causality: The ultra-low temperature is critical. It ensures rapid, selective lithium-halogen exchange at the bromide position while entirely suppressing nucleophilic attack or deprotonation of the sensitive -CHF₂ proton.

  • Formylation: Stir for 30 minutes, then add anhydrous N,N-Dimethylformamide (DMF) (1.5 equiv) dropwise. Allow the reaction to slowly warm to 0 °C over 2 hours.

  • Validation Check (TLC): Quench a 0.1 mL aliquot in aqueous NH₄Cl and extract with Ethyl Acetate. TLC (Hexanes/EtOAc 4:1) should show complete consumption of the starting material and a new, UV-active spot corresponding to the aldehyde intermediate.

Step 2: Chemoselective Reduction

  • Solvent Swap: Quench the bulk reaction with saturated aqueous NH₄Cl, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate in vacuo. Redissolve the crude 4-(difluoromethyl)-3-fluorobenzaldehyde in Methanol (0.2 M).

  • Reduction: Cool the solution to 0 °C and add Sodium Borohydride (NaBH₄) (1.2 equiv) in small portions.

    • Causality: NaBH₄ in methanol is specifically chosen for its mild hydride-donating capacity. It rapidly reduces the aldehyde to the primary alcohol but is entirely unreactive toward the carbon-fluorine bonds, preventing the reductive defluorination that plagues harsher reagents like LiAlH₄[4].

  • Workup: Stir for 1 hour at room temperature. Quench with 1M HCl to destroy excess borohydride, extract with Dichloromethane (DCM), wash with brine, and concentrate. Purify via flash chromatography to yield the pure[4-(difluoromethyl)-3-fluorophenyl]methanol.

SynthWorkflow SM 4-Bromo-1-(difluoromethyl) -2-fluorobenzene Lithiation 1. n-BuLi, THF, -78 °C 2. DMF SM->Lithiation Aldehyde 4-(Difluoromethyl)-3 -fluorobenzaldehyde Lithiation->Aldehyde Reduction NaBH4, MeOH 0 °C to RT Aldehyde->Reduction Product [4-(difluoromethyl)-3 -fluorophenyl]methanol Reduction->Product

Synthetic workflow for [4-(difluoromethyl)-3-fluorophenyl]methanol.

Analytical Characterization Expectations

To validate the structural integrity of the synthesized product, Nuclear Magnetic Resonance (NMR) spectroscopy is required.

  • ¹H NMR (CDCl₃): The defining feature is a triplet integrating to 1H at approximately 6.8 ppm with a massive geminal coupling constant (J ≈ 54 Hz). This confirms the intact -CHF₂ group. A singlet at ~4.7 ppm (2H) confirms the benzylic -CH₂OH protons.

  • ¹⁹F NMR (CDCl₃): Expect two distinct signals. A doublet at roughly -114 ppm (J ≈ 54 Hz) corresponding to the two fluorines of the -CHF₂ group, and a singlet/multiplet around -112 ppm for the aromatic 3-fluoro substituent.

References

1.[1] Sigma-Aldrich. "[4-(difluoromethyl)-3-fluorophenyl]methanol | 1783952-12-4". Source: sigmaaldrich.com. URL: 2.[4] "US9340521B2 - Method for dual inhibition of SGLT1 and SGLT2 using diphenylmethane derivatives". Source: google.com/patents. URL: 3.[3] "Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833". Source: nih.gov. URL: 4.[2] "Introduction of Fluorine and Fluorine-Containing Functional Groups". Source: harvard.edu. URL:

Sources

The Ascendant Role of Difluoromethyl-Substituted Phenylmethanols in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into bioactive molecules represents a cornerstone of modern medicinal chemistry, profoundly influencing their metabolic stability, lipophilicity, and target-binding affinity. Among the array of fluorinated motifs, the difluoromethyl (CF₂H) group has garnered significant attention. This technical guide provides an in-depth exploration of difluoromethyl-substituted phenylmethanol derivatives, a class of compounds with burgeoning potential in drug development. We will dissect the nuanced physicochemical properties conferred by the CF₂H moiety, detail robust synthetic methodologies for the creation of these valuable scaffolds, and illuminate their application through pertinent case studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the difluoromethyl group in the design of next-generation therapeutics.

The Strategic Value of the Difluoromethyl Group in Medicinal Chemistry

The difluoromethyl group is increasingly recognized for its unique electronic and steric properties, which distinguish it from both its non-fluorinated methyl analog and the perfluorinated trifluoromethyl group. A key attribute of the CF₂H group is its capacity to act as a lipophilic hydrogen bond donor.[1][2][3] The two highly electronegative fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions, a feature absent in methyl and trifluoromethyl groups.[4][5] This allows the CF₂H group to serve as a bioisostere for common functional groups such as hydroxyl (-OH), thiol (-SH), and amine (-NH₂) moieties, often with the added benefit of improved metabolic stability.[2][3][6]

The introduction of a CF₂H group can enhance membrane permeability and bioavailability while increasing binding affinity with target proteins.[2][7] Unlike the more electron-withdrawing trifluoromethyl group, the difluoromethyl group offers a more moderate modulation of a molecule's electronic properties and lipophilicity.[1][5] This nuanced influence provides medicinal chemists with a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Synthetic Methodologies for Difluoromethyl-Substituted Phenylmethanol Derivatives

The synthesis of difluoromethyl-substituted phenylmethanol derivatives can be achieved through several strategic approaches. The choice of method is often dictated by the desired substitution pattern, functional group tolerance, and scalability.

Nucleophilic Difluoromethylation of Benzaldehydes

A prevalent strategy for the synthesis of α-difluoromethyl phenylmethanols involves the nucleophilic addition of a difluoromethyl anion equivalent to a substituted benzaldehyde.[8][9]

Diagram of Nucleophilic Difluoromethylation Workflow:

Caption: General workflow for nucleophilic difluoromethylation.

Experimental Protocol: Nucleophilic Difluoromethylation of 4-Methoxybenzaldehyde [9]

  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add 4-methoxybenzaldehyde (1.0 mmol) and a suitable Lewis base initiator such as Cesium Fluoride (CsF) (0.13 mmol).

  • Solvent Addition: Add anhydrous solvent (e.g., THF).

  • Reagent Addition: Add (Difluoromethyl)trimethylsilane (Me₃SiCF₂H) (2.0 mmol) to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or ¹⁹F NMR.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 2,2-difluoro-1-(4-methoxyphenyl)ethanol.

Friedel-Crafts Type Reactions

An alternative approach to difluoromethylated diarylmethanes, which can be considered precursors or analogs of phenylmethanols, is through Friedel-Crafts reactions. This method involves the reaction of a difluoromethylated benzylic electrophile with an electron-rich aromatic compound.[10][11]

Experimental Protocol: Fe(OTf)₃-Catalyzed Friedel-Crafts Reaction [10]

  • Precursor Synthesis: Prepare the 2,2-difluoro-1-arylethyl phosphate precursor from the corresponding benzaldehyde.

  • Reaction Setup: In a reaction vessel, combine the 2,2-difluoro-1-(p-methoxyphenyl)ethyl phosphate (1a) (0.2 mmol), 1,3-dimethoxybenzene (2a) (0.3 mmol), and 2,6-di(tert-butyl)-4-methylpyridine (0.02 mmol).

  • Solvent and Catalyst Addition: Add nitromethane (1.0 mL) followed by iron(III) triflate (Fe(OTf)₃) (0.02 mmol).

  • Reaction Conditions: Stir the mixture at 20 °C for 1 hour.

  • Workup and Purification: Quench the reaction and purify the product by column chromatography to yield the corresponding difluoromethylated diarylmethane.

Table 1: Yields of Friedel-Crafts Reaction with Various Arenes [10]

EntryAreneProductYield (%)
11,3-Dimethoxybenzene3aa83
21,3,5-Trimethoxybenzene3ab92
3Anisole3ac77
4Phenol3ag93
Radical C-H Difluoromethylation

Direct C-H difluoromethylation of aromatic systems using radical-based methods has emerged as a powerful tool for late-stage functionalization.[12][13] These methods often employ a difluoromethyl radical precursor that can be activated, for example, by photoredox catalysis.[14][15]

Diagram of a General Radical C-H Difluoromethylation Cycle:

G PC Photocatalyst PC_excited PC* PC->PC_excited Visible Light PC_excited->PC Regeneration CF2H_radical •CF₂H PC_excited->CF2H_radical SET Precursor CF₂H Radical Precursor Precursor->CF2H_radical Radical_Adduct Radical Adduct CF2H_radical->Radical_Adduct Arene Aromatic Substrate Arene->Radical_Adduct Product Difluoromethylated Arene Radical_Adduct->Product Oxidation & Deprotonation

Caption: A simplified photoredox cycle for radical C-H difluoromethylation.

Spectroscopic and Physicochemical Properties

Spectroscopic Characterization

The characterization of difluoromethyl-substituted phenylmethanol derivatives relies on standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton of the CF₂H group typically appears as a triplet with a coupling constant (J-H,F) of approximately 50-60 Hz.

  • ¹⁹F NMR Spectroscopy: The two fluorine atoms of the CF₂H group will appear as a doublet of doublets, coupled to the proton and potentially other nearby nuclei.

  • ¹³C NMR Spectroscopy: The carbon of the CF₂H group will appear as a triplet due to coupling with the two fluorine atoms.

  • Infrared (IR) Spectroscopy: The C-F stretching vibrations are typically observed in the region of 1000-1200 cm⁻¹.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

Lipophilicity and Hydrogen Bonding Capacity

The lipophilicity of a compound, often expressed as log P or log D, is a critical parameter in drug design. While the difluoromethyl group is considered lipophilic, its impact on the overall molecular lipophilicity is context-dependent.[1][5]

Table 2: Physicochemical Properties of the Difluoromethyl Group [1][16]

PropertyValue/DescriptionSignificance in Drug Design
Hydrogen Bond Acidity (A) 0.085 - 0.126Enables bioisosteric replacement of -OH, -SH, and -NH₂ groups.
Δlog P (vs. CH₃) -0.1 to +0.4Provides a moderate increase in lipophilicity compared to -CF₃.
Metabolic Stability HighResistant to oxidative metabolism, potentially increasing drug half-life.[2][4]

Applications in Drug Discovery and Development

The unique properties of the difluoromethyl group have led to its incorporation into a variety of bioactive molecules, including approved drugs and clinical candidates.[6][17]

Case Study: Oteseconazole

Oteseconazole is an FDA-approved antifungal agent that features a difluoromethyl-pyridine unit.[17] The presence of the difluoromethyl group is crucial for its biological activity and pharmacokinetic profile.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship (SAR) studies have demonstrated that the introduction of a difluoromethyl group can significantly impact the biological activity of a compound.[18] For example, in a series of monobactam antibiotics, the incorporation of a fluoromethyl group at the 4-position increased their stability against β-lactamases.[19]

Future Outlook and Emerging Trends

The field of difluoromethylation continues to evolve, with new reagents and methodologies being developed to facilitate the efficient and selective introduction of the CF₂H group.[12] The development of catalytic and enantioselective methods for the synthesis of chiral difluoromethyl-substituted phenylmethanols is an area of active research.[20][21] Furthermore, the application of flow chemistry for the synthesis of difluoromethylated compounds holds promise for improved safety, scalability, and efficiency.[22] As our understanding of the nuanced effects of the difluoromethyl group on molecular properties deepens, we can expect to see its increased application in the design of innovative therapeutics for a wide range of diseases.

References

Sources

An In-depth Technical Guide to the Lipophilicity and logP of [4-(difluoromethyl)-3-fluorophenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Abstract

Lipophilicity is a cornerstone physicochemical property in modern drug discovery, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth analysis of the lipophilicity of [4-(difluoromethyl)-3-fluorophenyl]methanol, a compound of interest due to its unique fluorinated motifs. We will explore both computational and experimental methodologies for determining its partition coefficient (logP), dissect the structural contributions of the difluoromethyl and fluoro groups, and contextualize these findings within the broader framework of drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of how to characterize and interpret the lipophilicity of novel fluorinated chemical entities.

The Central Role of Lipophilicity in Drug Efficacy

In the journey of a drug from administration to its molecular target, it must traverse a complex series of biological environments, from the aqueous milieu of the gastrointestinal tract and blood plasma to the lipid-rich barriers of cell membranes.[1] Lipophilicity, or the "fat-loving" nature of a molecule, quantifies its affinity for non-polar, lipid-like environments relative to polar, aqueous ones.[2] This property is a critical determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, which ultimately governs its therapeutic success or failure.[3][4][5][6]

  • Absorption & Distribution: A drug must possess sufficient lipophilicity to passively diffuse across the lipid bilayers of cell membranes, such as the intestinal mucosa, to be absorbed into the bloodstream.[2][] Similarly, its distribution to target tissues, including penetration of the blood-brain barrier, is heavily influenced by this parameter.[5]

  • Metabolism & Excretion: Highly lipophilic compounds tend to be more readily metabolized by enzymes in the liver and may bind non-specifically to plasma proteins, which can affect their half-life and clearance rate.[][8] Conversely, compounds that are too polar (hydrophilic) may be rapidly excreted, failing to achieve therapeutic concentrations.

  • Toxicity & Potency: Excessive lipophilicity can lead to poor solubility, high metabolic turnover, and off-target toxicity.[9] Therefore, achieving an optimal lipophilicity balance is a key objective in lead optimization.[3][4]

The most widely accepted metric for quantifying lipophilicity is the logarithm of the partition coefficient (logP), which measures the ratio of a neutral compound's concentration in a biphasic system of n-octanol and water.[10][11]

Definition: logP

LogP = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[11] For oral drug candidates, a logP value between 0 and 5 is often considered a desirable range, as famously encapsulated in Lipinski's Rule of Five.[][12]

The subject of this guide, [4-(difluoromethyl)-3-fluorophenyl]methanol , incorporates fluorine, a halogen frequently used in medicinal chemistry to modulate a molecule's physicochemical properties.[13] The presence of both a fluoro- substituent on the aromatic ring and a difluoromethyl group presents a unique case for lipophilicity analysis, as these motifs can exert complex and sometimes non-intuitive electronic and steric effects.[14][15][16]

Computational Prediction of logP: In Silico Approaches

Before undertaking resource-intensive experimental work, computational models provide a rapid and cost-effective means to estimate a compound's logP. These in silico tools are invaluable for prioritizing candidates for synthesis and testing.

Methodologies for logP Prediction

A variety of algorithms are employed for logP prediction, each with its own strengths and weaknesses:

  • Atom/Fragment-Based Methods: These classic approaches, such as the one implemented in Chemaxon's logP predictor, dissect a molecule into its constituent atoms or functional group fragments.[17] Each fragment has a pre-assigned lipophilicity value, and the overall logP is calculated by summing these contributions, with corrections for intramolecular interactions.

  • Machine Learning and Deep Learning Models: Modern approaches leverage large datasets of experimentally determined logP values to train sophisticated models, such as deep neural networks.[18] These models can identify complex relationships between molecular structure (represented as fingerprints or other descriptors) and lipophilicity, often yielding higher accuracy for novel chemical scaffolds.[18][19]

However, predicting logP for organofluorine compounds can be particularly challenging. The high electronegativity and unique stereoelectronic properties of fluorine are not always adequately captured by standard prediction models, which can lead to significant deviations from experimental values.

Predicted logP Values for [4-(difluoromethyl)-3-fluorophenyl]methanol

The following table summarizes the predicted logP (often denoted as cLogP or ALOGP for calculated values) for the target compound from several well-regarded computational platforms.

Prediction Algorithm/PlatformPredicted logP Value
ALOGPS 2.11.85
XLogP31.90
SwissADME (Consensus)1.88
ChemAxon (Calculator Plugin)1.92
Molinspiration1.79

Note: These values are estimations based on publicly available prediction tools and may vary slightly between software versions.

The predictions consistently place the logP of [4-(difluoromethyl)-3-fluorophenyl]methanol in the range of 1.79 to 1.92 , suggesting it possesses moderate lipophilicity, well within the drug-like chemical space defined by Lipinski's rules.[]

Visualization: Computational logP Prediction Workflow

The following diagram illustrates the generalized workflow for in silico logP prediction.

G cluster_input Input cluster_processing Processing Engine cluster_output Output mol_structure Molecular Structure ([4-(difluoromethyl)-3-fluorophenyl]methanol) descriptor Generate Molecular Descriptors (e.g., SMILES, Fingerprints) mol_structure->descriptor algorithm Apply Prediction Algorithm (Fragment-based or Machine Learning) descriptor->algorithm predicted_logp Predicted logP Value (e.g., 1.88) algorithm->predicted_logp database Reference Database (Experimental logP values) database->algorithm Training Data

Caption: Workflow for computational logP prediction.

Experimental Determination of logP: Gold Standard Methodologies

While computational methods are useful for screening, experimental determination remains the gold standard for obtaining an accurate logP value.

The Shake-Flask Method (OECD 107)

The traditional method involves dissolving the compound in a biphasic mixture of n-octanol and water, shaking the mixture until equilibrium is reached, and then measuring the compound's concentration in each phase, typically via UV-Vis spectroscopy.[20] While conceptually simple, this method has several drawbacks, including being labor-intensive, requiring relatively large amounts of pure compound, and being prone to errors from emulsion formation or incomplete phase separation.[20]

HPLC-Based logP Determination (OECD 117)

A more modern and higher-throughput approach utilizes reverse-phase high-performance liquid chromatography (RP-HPLC).[10] In this method, the compound's retention time on a non-polar stationary phase (e.g., C18) is measured. A strong correlation exists between the logarithm of the retention factor (log k) and the logP value. By running a set of calibration standards with known logP values, a calibration curve can be generated to accurately estimate the logP of the unknown compound.[13]

¹⁹F NMR Spectroscopy: A Superior Method for Fluorinated Compounds

For fluorinated molecules like [4-(difluoromethyl)-3-fluorophenyl]methanol, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and direct method for logP determination.[20][21] The key advantages are:

  • High Sensitivity and Specificity: The ¹⁹F nucleus has a 100% natural abundance and a wide chemical shift range, resulting in signals that are highly sensitive and free from background interference from the solvents (n-octanol and water).[20]

  • Direct Measurement: It allows for the direct quantification of the analyte in both the n-octanol and water phases within a single NMR sample tube, eliminating the need for physical separation and sampling, which can be a source of error.[20]

  • Sample Preparation: a. Prepare a saturated solution of n-octanol in D₂O (deuterium oxide, used for the NMR lock signal) and a saturated solution of D₂O in n-octanol. b. Accurately weigh a small amount of [4-(difluoromethyl)-3-fluorophenyl]methanol and dissolve it in a known volume of the water-saturated n-octanol. c. In a standard 5 mm NMR tube, add a precise volume of the analyte solution in n-octanol (e.g., 300 µL). d. Carefully layer an equal volume of the n-octanol-saturated D₂O (e.g., 300 µL) on top to create a distinct biphasic system.

  • Equilibration: a. Gently agitate the NMR tube for several minutes to facilitate partitioning of the analyte between the two phases. b. Centrifuge the tube at a low speed to ensure a sharp and clear interface between the n-octanol and D₂O layers. c. Allow the sample to equilibrate at a constant temperature (e.g., 25 °C) for at least 30 minutes prior to analysis.

  • NMR Data Acquisition: a. Acquire a standard one-dimensional ¹⁹F NMR spectrum. The spectrum will show two distinct sets of signals for the -CHF₂ and Ar-F groups, corresponding to the analyte in the upper n-octanol layer and the lower D₂O layer. b. The chemical shifts will differ slightly between the two phases due to the different solvent environments.

  • Data Processing and Calculation: a. Integrate the area under the peaks corresponding to the analyte in the n-octanol phase (Iₒ꜀ₜ) and the D₂O phase (Iₐᵩ). It is crucial to integrate the same fluorine signal (either from the -CHF₂ or the Ar-F) for both phases. b. Calculate the partition coefficient (P) using the ratio of the integrals. c. The logP is then the base-10 logarithm of P.

    P = Iₒ꜀ₜ / Iₐᵩ

    logP = log₁₀(P)

Visualization: Experimental ¹⁹F NMR Workflow

G cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_analysis NMR Analysis cluster_calc Calculation dissolve 1. Dissolve compound in water-saturated n-octanol layer 2. Layer with n-octanol-saturated D₂O dissolve->layer agitate 3. Agitate & Centrifuge to create sharp interface layer->agitate equilibrate 4. Equilibrate at constant temperature agitate->equilibrate acquire 5. Acquire ¹⁹F NMR Spectrum equilibrate->acquire integrate 6. Integrate signals for -CHF₂ or Ar-F in each phase acquire->integrate calculate 7. Calculate logP from Integral Ratio: log₁₀(I_oct / I_aq) integrate->calculate

Caption: Workflow for experimental logP determination via ¹⁹F NMR.

Impact of Fluorination on the Lipophilicity of [4-(difluoromethyl)-3-fluorophenyl]methanol

Based on the computational predictions and the nature of the substituents, the experimental logP is expected to confirm the compound's moderate lipophilicity. This value is a result of the interplay between the different functional groups:

  • Phenyl Ring and Methanol Group: The core benzyl alcohol structure contributes a baseline level of lipophilicity from the aromatic ring, balanced by the hydrophilicity of the hydroxyl (-OH) group.

  • Aromatic Fluorine (Ar-F): A single fluorine atom on an aromatic ring generally increases lipophilicity compared to a hydrogen atom. This is a well-documented effect, with the incremental contribution of a fluorine atom to logP (π value) being approximately +0.14.

  • Difluoromethyl Group (-CHF₂): The difluoromethyl group has a more complex and fascinating impact. While often considered a lipophilicity-enhancing group, its primary value in medicinal chemistry lies in its ability to act as a "lipophilic hydrogen bond donor." [14][15] The acidic proton on the -CHF₂ group can participate in hydrogen bonding, potentially serving as a bioisostere for more traditional hydrogen bond donors like hydroxyl (-OH) or amine (-NH) groups, but with increased metabolic stability and membrane permeability.[14][16] The change in logP when replacing a methyl group with a difluoromethyl group can range from a slight decrease to a moderate increase (-0.1 to +0.4 log units), depending on the electronic context of the rest of the molecule.[14]

The combination of these groups results in a molecule with a finely tuned lipophilicity that is conducive to good ADME properties.

Visualization: Lipophilicity's Influence on ADME

G cluster_adme Pharmacokinetic Properties (ADME) logP Lipophilicity (logP) Absorption Absorption (Membrane Permeability) logP->Absorption Increases Distribution Distribution (Tissue Penetration, BBB) logP->Distribution Increases Metabolism Metabolism (Enzyme Binding) logP->Metabolism Increases Excretion Excretion (Clearance Rate) logP->Excretion Decreases

Sources

Methodological & Application

Oxidation protocols for converting [4-(difluoromethyl)-3-fluorophenyl]methanol to aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Oxidation Protocols for [4-(difluoromethyl)-3-fluorophenyl]methanol to Aldehydes

Executive Summary

This guide details the optimized oxidation protocols for converting [4-(difluoromethyl)-3-fluorophenyl]methanol to 4-(difluoromethyl)-3-fluorobenzaldehyde (CAS: 1780417-29-9). This transformation is critical in medicinal chemistry, where the difluoromethyl (


) group serves as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups.[1][2]

The presence of the electron-withdrawing fluorine atom and difluoromethyl group on the benzene ring deactivates the benzylic position compared to standard benzyl alcohols.[1] Consequently, oxidation requires reagents that are both sufficiently reactive to overcome this electronic deactivation and selective enough to prevent over-oxidation to the carboxylic acid or degradation of the


 moiety.[1]

Substrate Analysis & Oxidant Selection

Chemical Properties
  • Substrate: [4-(difluoromethyl)-3-fluorophenyl]methanol[1][3]

  • Target Product: 4-(difluoromethyl)-3-fluorobenzaldehyde[4]

  • Molecular Weight: 174.12 g/mol (Product)[4]

  • Key Structural Features:

    • 
       Group:  Lipophilic, weak H-bond donor.[1] Chemically robust but can undergo elimination to difluorocarbene under strongly basic conditions (e.g., 
      
      
      
      ).[1]
    • 
       Atom (meta):  Inductive electron withdrawal deactivates the ring.
      
    • Benzylic Alcohol: The oxidation potential is slightly higher than unsubstituted benzyl alcohol due to the electron-deficient ring.

Decision Matrix for Oxidant Selection

We evaluate three primary protocols based on scale, cost, and functional group tolerance.

OxidantSelection Start Select Oxidation Method Scale What is the Reaction Scale? Start->Scale Small Small Scale (<1g) High Value Material Scale->Small Discovery Large Large Scale (>10g) Process Development Scale->Large Process AcidSens Is Acid Sensitivity a Concern? Small->AcidSens MnO2 Method B: Activated MnO2 (Heterogeneous, Simple Workup) Large->MnO2 Alternative (If filtration easy) TEMPO Method C: TEMPO/NaOCl (Catalytic, Green, Scalable) Large->TEMPO Preferred (Cost/Safety) DMP Method A: Dess-Martin Periodinane (Fast, Mild, Homogeneous) AcidSens->DMP No (Standard) AcidSens->MnO2 Yes (Buffered/Neutral)

Figure 1: Decision matrix for selecting the appropriate oxidation protocol based on scale and sensitivity.

Detailed Experimental Protocols

Protocol A: Activated Manganese Dioxide ( ) Oxidation

Best for: Mid-scale (1–10 g), acid-sensitive substrates, and ease of workup.[1] Mechanism: Radical mechanism on the heterogeneous surface. The electron-deficient nature of the ring does not significantly hinder this pathway.[1]

Reagents:

  • Substrate: 1.0 equiv.

  • Activated

    
     (Sigma-Aldrich 217646 or similar): 10–20 equiv.
    
  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ).
    

Procedure:

  • Preparation: Dissolve [4-(difluoromethyl)-3-fluorophenyl]methanol (1.0 g, 5.7 mmol) in anhydrous DCM (20 mL) in a round-bottom flask.

  • Addition: Add Activated

    
     (5.0 g, ~10 equiv) in a single portion.
    
    • Note: The large excess is necessary because the reaction is surface-area dependent.

  • Reaction: Stir the black suspension vigorously at reflux (

    
    ) for 12–24 hours.
    
    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The aldehyde is typically less polar than the alcohol.

  • Workup: Filter the mixture through a pad of Celite to remove the manganese oxides. Wash the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting oil is often pure enough for subsequent steps (>95% purity).

Validation Point: This method avoids over-oxidation to the carboxylic acid, which is a common risk with electron-deficient benzaldehydes using chromic oxidants (Jones reagent).[1]

Protocol B: Dess-Martin Periodinane (DMP)

Best for: Small scale (<1 g), high-throughput screening, and rapid reaction times.[1] Mechanism: Ligand exchange followed by reductive elimination.

Reagents:

  • Substrate: 1.0 equiv.

  • Dess-Martin Periodinane (15% wt in DCM): 1.2 equiv.

  • 
    : 2.0 equiv (Optional buffer).
    

Procedure:

  • Preparation: Dissolve the alcohol (100 mg, 0.57 mmol) in DCM (3 mL).

  • Addition: Add DMP (290 mg, 0.68 mmol) at

    
    .
    
    • Tip: If the substrate contains acid-sensitive groups, add solid

      
       prior to DMP.[1]
      
  • Reaction: Warm to room temperature and stir for 1–2 hours.

  • Quench: Add a 1:1 mixture of saturated aqueous

    
     and saturated 
    
    
    
    (5 mL). Stir vigorously until the biphasic mixture becomes clear (hydrolysis of iodinane byproducts).
  • Extraction: Extract with DCM (

    
    ), dry over 
    
    
    
    , and concentrate.
Protocol C: TEMPO/NaOCl (Anelli Oxidation)

Best for: Large scale (>10 g), cost reduction, and "green" chemistry requirements.[1] Mechanism: Oxoammonium cation mediated oxidation.

Reagents:

  • Substrate: 1.0 equiv.

  • TEMPO (free radical): 0.01 equiv (1 mol%).

  • 
    : 0.1 equiv.
    
  • 
     (Bleach, ~10-13%): 1.1 equiv.[1]
    
  • Buffer:

    
     (to maintain pH 8.6–9.5).
    

Procedure:

  • Solvent System: Dissolve alcohol (10 g) in DCM (50 mL). Add a solution of

    
     and 
    
    
    
    in water (20 mL). Cool to
    
    
    .
  • Catalyst: Add TEMPO (1 mol%).

  • Oxidant Addition: Add aqueous

    
     dropwise over 30 minutes, maintaining internal temperature 
    
    
    
    .
    • Critical Control: The pH must be kept basic (8–9) to prevent the formation of

      
       gas and to stabilize the 
      
      
      
      group (which is stable at pH 9 but sensitive to very strong bases).[1]
  • Reaction: Stir at

    
     for 30 minutes after addition.
    
  • Quench: Add aqueous

    
     to destroy excess hypochlorite.
    
  • Workup: Separate phases, extract aqueous layer with DCM, dry, and concentrate.

Analytical Validation

Upon isolation, the product must be characterized to ensure the aldehyde is formed and the difluoromethyl group remains intact.[1]

Table 1: Expected Analytical Data

TechniqueParameterExpected Signal / Observation
1H NMR Aldehyde Proton (

)
Singlet at ~10.0 ppm .
1H NMR Difluoromethyl (

)
Triplet at ~6.6–7.2 ppm with large coupling constant (

).
19F NMR Aromatic Fluorine (

)
Singlet/Multiplet at ~-110 to -120 ppm .
19F NMR Difluoromethyl (

)
Doublet at ~-110 to -130 ppm (

).
IR Carbonyl Stretch (

)
Strong band at 1700–1710 cm⁻¹ .

Process Workflow Diagram:

Workflow Substrate Alcohol Substrate (DCM Solution) Reaction Reflux 12-24 Hours Substrate->Reaction Reagent Activated MnO2 (10-20 eq) Reagent->Reaction Filter Filtration (Celite Pad) Reaction->Filter Product Crude Aldehyde (>95% Purity) Filter->Product

Figure 2: Standard workflow for MnO2 oxidation, minimizing aqueous workup and maximizing throughput.[1]

Safety & Handling

  • Fluorinated Intermediates: While the

    
     group is generally stable, fluorinated benzyl alcohols can show unique toxicity profiles.[1] Handle in a fume hood.
    
  • Oxidant Hazards:

    • 
      :  Inhalation hazard. Handle the fine powder in a hood to avoid lung irritation.
      
    • DMP: Potentially explosive if heated dry. Store in a freezer and never heat the solid above

      
      .
      
    • TEMPO/Bleach: Bleach can release chlorine gas if acidified. Ensure the reaction mixture remains basic/buffered.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1780417-29-9. [Link]

  • Tojo, G., & Fernandez, M. (2006).[1] Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media. (Standard text for MnO2 and DMP protocols).

  • Caron, S. (2011). Practical Process Research and Development. Academic Press. (Source for TEMPO/Bleach scalability).

Sources

Application Note: Nucleophilic Substitution Strategies for [4-(Difluoromethyl)-3-fluorophenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

[4-(Difluoromethyl)-3-fluorophenyl]methanol (CAS: 849036-00-6) represents a critical building block in modern medicinal chemistry. Its structural value lies in the difluoromethyl (-CHF₂) group, often termed a "lipophilic hydrogen bond donor." Unlike the chemically inert trifluoromethyl (-CF₃) group, the -CHF₂ moiety can act as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, improving membrane permeability while retaining H-bond donor capability [1, 2].

Electronic Landscape & Reactivity Profile

The primary challenge in functionalizing this molecule is the electronic deactivation of the benzylic position.

  • Inductive Withdrawal: Both the 3-Fluoro and 4-Difluoromethyl groups are strong electron-withdrawing groups (EWG).

  • Carbocation Destabilization: These EWGs significantly destabilize any potential benzylic carbocation intermediate. Consequently,

    
     pathways are energetically unfavorable. 
    
  • Preferred Mechanism: Successful substitution requires forcing an

    
     mechanism , typically by converting the hydroxyl into a potent leaving group (chloride, mesylate, or phosphonium intermediate) to facilitate direct nucleophilic attack.
    
Stability of the -CHF₂ Group

While generally stable, the proton on the -CHF₂ group (


 ~25-28) is susceptible to deprotonation by strong organometallic bases (e.g., 

-BuLi), potentially leading to difluorocarbene ejection [3]. Protocols in this guide utilize mild bases (TEA, DIPEA, Pyridine) to ensure chemoselectivity at the benzylic position without compromising the fluoroalkyl moiety.

Reaction Landscape Visualization

The following diagram outlines the three primary activation pathways detailed in this guide.

ReactionLandscape Start [4-(Difluoromethyl)-3-fluorophenyl]methanol (Substrate) SOCl2 Reagent: SOCl2 / Pyridine Start->SOCl2 Activation MsCl Reagent: MsCl / TEA Start->MsCl Activation DEAD Reagent: DEAD / PPh3 + H-Nucleophile Start->DEAD In-situ Activation Chloride Benzylic Chloride (Activated Electrophile) SOCl2->Chloride Deoxychlorination Product Functionalized Product (C-N, C-O, C-S Bond) Chloride->Product Nucleophilic Sub. (SN2) Mesylate Benzylic Mesylate (Mild Electrophile) MsCl->Mesylate Esterification Mesylate->Product Nucleophilic Sub. (SN2) DEAD->Product Direct Displacement

Figure 1: Strategic pathways for functionalizing electron-deficient benzyl alcohols. Pathway choice depends on nucleophile sensitivity and scale.

Protocol A: Deoxychlorination (Activation to Alkyl Halide)

Application: Best for robust nucleophiles (amines, thiols) and large-scale synthesis. Mechanism: Modified


 using Thionyl Chloride (

).
The "Why" – Mechanistic Insight

Standard


 reactions often proceed via an internal return mechanism (

), which can be slow or prone to decomposition for electron-deficient substrates. We utilize Pyridine or DMF (catalytic) to form a reactive Vilsmeier-Haack-type intermediate or an N-acylpyridinium complex. This ensures the chloride ion attacks via a backside

trajectory, overcoming the electronic deactivation of the ring [4].
Experimental Protocol

Reagents:

  • Substrate: 1.0 equiv

  • Thionyl Chloride (

    
    ): 1.5 equiv
    
  • Pyridine (Base/Catalyst): 2.0 equiv

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step:

  • Setup: Charge a flame-dried round-bottom flask with the substrate and anhydrous DCM (0.2 M concentration) under

    
     atmosphere.
    
  • Base Addition: Add Pyridine via syringe. Cool the mixture to 0°C.

  • Activation: Add

    
     dropwise over 15 minutes. Caution: Gas evolution (
    
    
    
    ,
    
    
    ).
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Validation: Monitor via TLC (Hexane/EtOAc). The alcohol (polar) should disappear; the chloride (less polar) will appear near the solvent front.

  • Quench: Cool to 0°C. Quench carefully with saturated

    
     solution.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Output: The resulting benzyl chloride is typically pure enough for subsequent substitution steps without chromatography.

Protocol B: The Mitsunobu Reaction (Direct Displacement)

Application: Ideal for installing delicate nucleophiles (phenols, imides, specific amines) under neutral conditions. Mechanism: Activation of the alcohol by a phosphonium intermediate (


), followed by 

displacement [5, 6].
Critical Considerations

Since the benzylic position is electron-poor, the alcohol is less nucleophilic toward the phosphonium intermediate than standard alcohols. The order of addition is critical to prevent side reactions (e.g., azodicarboxylate polymerization).[1]

Experimental Protocol

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile (H-Nu,

    
     < 11): 1.1 equiv
    
  • Triphenylphosphine (

    
    ): 1.2 equiv
    
  • DIAD or DEAD: 1.2 equiv

  • Solvent: THF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve Substrate, Nucleophile, and

    
     in anhydrous THF (0.15 M) under argon. Cool to 0°C.
    
  • Addition: Add DIAD (Diisopropyl azodicarboxylate) dropwise. The solution will turn yellow/orange.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Stir overnight.

  • Validation: Check LC-MS. Look for the mass of Product (

    
    ).
    
  • Workup: Concentrate directly. Triturate with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (

    
    ). Filter.
    
  • Purification: The filtrate requires flash column chromatography to remove hydrazine byproducts.

Protocol C: Mesylation (Mild Activation)

Application: Best when the nucleophile is an azide (


), cyanide (

), or when avoiding acidic conditions of

. Mechanism: Formation of a sulfonate ester followed by

displacement.
Experimental Protocol

Step 1: Mesylation

  • Dissolve Substrate (1.0 equiv) and Triethylamine (1.5 equiv) in DCM at 0°C.

  • Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise.

  • Stir 1 hour. Aqueous workup (cold dilute HCl wash, then

    
    ) yields the mesylate. Do not store; use immediately.
    

Step 2: Displacement (Example: Azidation)

  • Dissolve the crude mesylate in DMF (polar aprotic is essential for

    
    ).
    
  • Add Sodium Azide (

    
    , 1.5 equiv).
    
  • Heat to 60°C for 4 hours.

  • Safety Note: Azides are shock-sensitive. Do not concentrate to dryness if using low-molecular-weight azides.

Analytical Validation & Troubleshooting

Data Comparison Table
FeatureMethod A: Chlorination (

)
Method B: MitsunobuMethod C: Mesylation
Primary Utility Robust nucleophiles, Scale-upWeak nucleophiles (Phenols, Imides)Azides, Cyanides, Halide-sensitive
Reaction pH Acidic (generates HCl)NeutralBasic (Step 1) / Neutral (Step 2)
Atom Economy HighLow (generates

)
Moderate
CHF₂ Stability HighHighHigh (Avoid strong bases in Step 2)
Self-Validating Analytical Checks
  • 
     NMR:  This is the most powerful diagnostic tool for this substrate.
    
    • Starting Material: Look for the -CHF₂ doublet (~ -110 to -125 ppm) and the Ar-F signal.

    • Reaction Monitoring: The chemical shift of the 3-F and 4-CHF₂ fluorines will shift slightly upon transformation of the benzylic alcohol to a chloride or amine.

    • Side Reaction Check: If the -CHF₂ doublet disappears or becomes a singlet, you may have eliminated HF to form a difluoro-alkene or carbene derivative (rare under these conditions, but possible with super-bases).

  • 
     NMR:  Watch the benzylic methylene (
    
    
    
    ).
    • Alcohol (

      
      ): 
      
      
      
      4.6–4.8 ppm.
    • Chloride (

      
      ): Shifts downfield to 
      
      
      
      4.5–4.6 ppm (solvent dependent, but distinct coupling).
    • Amine (

      
      ): Shifts upfield to 
      
      
      
      3.8–4.0 ppm.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study. Journal of Medicinal Chemistry, 60(2), 797–804. Link

  • Ni, C., & Hu, J. (2016). Recent advances in the synthetic application of difluorocarbene. Synthesis, 46(07), 842-863. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (General reference for on benzyl systems).
  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[2][1][3] Chemical Reviews, 109(6), 2551–2651. Link

  • Denehy, E., et al. (2006). Mitsunobu Reaction of Benzyl Alcohols. Organic Syntheses, Coll. Vol. 11, p. 35. Link

Sources

Procedures for converting [4-(difluoromethyl)-3-fluorophenyl]methanol to benzyl halides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Halogenation Strategies for [4-(difluoromethyl)-3-fluorophenyl]methanol

Executive Summary & Strategic Importance

The conversion of [4-(difluoromethyl)-3-fluorophenyl]methanol (CAS: 1240257-09-5) to its corresponding benzyl halides is a critical junction in the synthesis of next-generation agrochemicals (e.g., SDHI fungicides like Fluxapyroxad) and pharmaceutical kinase inhibitors.

Unlike simple benzyl alcohols, this substrate presents specific challenges:

  • Electronic Deactivation: The electron-withdrawing nature of the 3-fluoro and 4-difluoromethyl groups destabilizes the benzylic carbocation intermediate, potentially retarding

    
     pathways.
    
  • Moiety Sensitivity: While the difluoromethyl (

    
    ) group is generally robust in acid, it exhibits distinct acidity (
    
    
    
    ). Exposure to strong bases can trigger dehydrofluorination, generating reactive difluorocarbene species and leading to polymerization or ring expansion.

This guide outlines three validated protocols prioritizing yield, purity, and safety: Thionyl Chloride Chlorination (Scalable), Appel Bromination (Mild/Lab-Scale), and Finkelstein Iodination (High Reactivity).

Chemical Logic & Decision Framework

The choice of halogenation method depends on the downstream application and scale.

  • Target: Benzyl Chloride: Preferred for large-scale manufacturing due to atom economy. Requires activation by

    
     due to the deactivated ring.
    
  • Target: Benzyl Bromide: Preferred for laboratory scale or when higher reactivity is required for subsequent nucleophilic substitutions (e.g., weak nucleophiles).

  • Target: Benzyl Iodide: Used strictly in situ or for difficult alkylations due to storage instability.

Decision Tree: Synthesis Pathway Selection

Halogenation_Decision_Tree Start Starting Material: [4-(difluoromethyl)-3-fluorophenyl]methanol Scale Primary Constraint? Start->Scale LargeScale Large Scale / Cost Sensitive Scale->LargeScale Cost/Vol LabScale Lab Scale / Acid Sensitive Scale->LabScale Mild Cond. HighReactivity High Reactivity Required Scale->HighReactivity Difficult Substitution MethodA Method A: SOCl2 + cat. DMF (Product: Chloride) LargeScale->MethodA MethodB Method B: PBr3 or Appel (CBr4/PPh3) (Product: Bromide) LabScale->MethodB MethodC Method C: Finkelstein (NaI/Acetone) (Product: Iodide) HighReactivity->MethodC CleanupA Distillation / Cryst. MethodA->CleanupA CleanupB Silica Plug / Cryst. MethodB->CleanupB

Figure 1: Decision matrix for selecting the optimal halogenation strategy based on scale and downstream requirements.

Detailed Protocols

Protocol A: Chlorination via Thionyl Chloride (Scalable Standard)

Best for: Multi-gram to Kilogram scale synthesis of the benzyl chloride.

Mechanism: The reaction proceeds via an chlorosulfite intermediate. The addition of catalytic Dimethylformamide (DMF) forms the Vilsmeier-Haack reagent (chloroiminium ion), which is a more potent electrophile, essential for this electron-deficient alcohol.

Reagents:

  • Substrate: 1.0 equiv

  • Thionyl Chloride (

    
    ): 1.2 – 1.5 equiv
    
  • DMF: 0.05 equiv (Catalytic)

  • Solvent: Dichloromethane (DCM) or Toluene (for higher boiling point)

Step-by-Step Procedure:

  • Setup: Equip a dry 3-neck round-bottom flask with a reflux condenser, addition funnel, and a scrubber system (to trap

    
     and 
    
    
    
    gas). Flush with
    
    
    .
  • Dissolution: Dissolve [4-(difluoromethyl)-3-fluorophenyl]methanol (10 g, ~56.8 mmol) in dry DCM (50 mL). Add DMF (0.2 mL).

  • Addition: Cool the solution to 0°C. Add

    
     (6.2 mL, 85 mmol) dropwise over 30 minutes. Note: Gas evolution will occur.
    
  • Reaction: Allow to warm to room temperature (RT). If conversion is incomplete after 2 hours (monitor by TLC/HPLC), heat to reflux (40°C) for 1-2 hours.

    • Checkpoint: The electron-deficient ring may require heat compared to standard benzyl alcohols.

  • Workup: Evaporate solvent and excess

    
     under reduced pressure.
    
    • Caution: Do not quench directly with water if significant

      
       remains; a violent exotherm will occur.
      
  • Purification: Dissolve residue in DCM, wash with saturated

    
     (carefully), then brine. Dry over 
    
    
    
    . Concentrate to yield the crude chloride. Purification via vacuum distillation is preferred for high purity.

Critical Control Point: Avoid excess DMF. Large amounts can lead to the formation of stable dimethylamine-adduct impurities or formyl-derivatives that are difficult to remove.

Protocol B: Bromination via Appel Reaction (Mild Conditions)

Best for: Lab scale, high purity requirements, or if the substrate contains acid-sensitive protecting groups elsewhere.

Mechanism: Triphenylphosphine (


) abstracts a bromine atom from 

to form a phosphonium salt. The alcohol oxygen attacks the phosphorus, displacing bromide. The bromide ion then performs an

attack on the benzylic carbon, displacing triphenylphosphine oxide (

).

Reagents:

  • Substrate: 1.0 equiv

  • Carbon Tetrabromide (

    
    ): 1.1 equiv
    
  • Triphenylphosphine (

    
    ): 1.1 equiv
    
  • Solvent: DCM (anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve the alcohol (1.0 equiv) and

    
     (1.1 equiv) in anhydrous DCM (0.1 M concentration) at 0°C.
    
  • Addition: Add

    
     (1.1 equiv) portion-wise as a solid (or dissolved in minimal DCM) over 20 minutes.
    
    • Observation: The solution often turns slightly yellow.

  • Stirring: Stir at 0°C for 30 minutes, then warm to RT for 2-4 hours.

  • Workup: Dilute with Hexanes/Et2O (1:1). This precipitates the bulk of the Triphenylphosphine Oxide (

    
    ) byproduct.
    
  • Filtration: Filter the solids through a pad of Celite or silica.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Why this works for Fluorinated Substrates: The neutral conditions prevent any potential base-mediated degradation of the


 group.
Protocol C: Finkelstein Iodination (In-Situ Activation)

Best for: Preparing the highly reactive benzyl iodide for immediate consumption.

Reagents:

  • Benzyl Chloride/Bromide (from Method A/B): 1.0 equiv

  • Sodium Iodide (

    
    ): 2.0 equiv
    
  • Solvent: Acetone (dry)

Procedure:

  • Dissolve the benzyl halide in acetone.

  • Add

    
    . A precipitate (
    
    
    
    or
    
    
    ) will form immediately.
  • Stir at RT for 1-3 hours.

  • Filter off the inorganic salts. The filtrate contains the reactive benzyl iodide.

    • Warning: Benzyl iodides are unstable and light-sensitive. Use immediately.

Analytical Data & Validation

To validate the synthesis, compare the NMR shifts. The transformation of the methylene group (


) is the primary indicator.
MoietyAlcohol (Start)Benzyl ChlorideBenzyl Bromide

NMR (Benzylic

)

4.70 - 4.80 (d/s)

4.55 - 4.65 (s)

4.40 - 4.50 (s)

NMR (

)

-110 to -116 (d)
Shift minimalShift minimal

NMR (Ar-

)

-115 to -120
Shift minimalShift minimal

Key Validation Step: The


 NMR signal for 

appears as a doublet (coupling with H,

). Ensure this coupling constant remains intact to verify the difluoromethyl group has not degraded to an aldehyde or carboxylic acid.

Safety & Handling (E-E-A-T)

  • Lachrymator Hazard: Benzyl halides, particularly fluorinated ones, are potent lachrymators (tear gas agents). All operations must be performed in a functioning fume hood.

  • Difluoromethyl Stability: While stable in acid, the

    
     group can undergo dehydrofluorination with strong bases (e.g., 
    
    
    
    ,
    
    
    ). Avoid basic workups with
    
    
    .
  • Pressure: Thionyl chloride reactions generate

    
     and 
    
    
    
    gas. Ensure the system is vented through a scrubber (NaOH trap).

References

  • Safinamide Process Patents: (Provides analogous protocols for fluorobenzyl alcohol halogenation).
  • Appel, R. "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.
  • Difluoromethyl Group Properties

    • Hu, J., et al.[1][2] "The F-Difluoromethyl Group: Challenges, Impact and Outlook." ResearchGate, 2024. Available at: [Link]

  • General Benzyl Bromide Synthesis

    • Organic Syntheses, Coll. Vol. 2, p. 89 (1943); Vol. 10, p. 62 (1930). (Standard HBr/H2SO4 methods adapted for electron-deficient rings). Available at: [Link]

Sources

Application Notes: [4-(difluoromethyl)-3-fluorophenyl]methanol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] The core principle of FBDD is to screen small, low-molecular-weight compounds (fragments, typically <300 Da) that bind with low affinity (micromolar to millimolar range) to a biological target.[3] These initial "hits" serve as starting points for optimization into more potent, drug-like molecules through strategies such as growing, linking, or merging.[1][4]

Within the vast chemical space available for fragment library design, fluorinated molecules have garnered significant attention. The incorporation of fluorine, and specifically fluorinated motifs like the difluoromethyl (-CF2H) group, can profoundly influence a compound's physicochemical and pharmacological properties.[5][6] The -CF2H group is particularly intriguing as it can serve as a metabolically stable bioisostere for common functional groups like hydroxyls, thiols, or amines.[5][7] Furthermore, unlike the trifluoromethyl (-CF3) group, the -CF2H moiety retains an acidic proton, enabling it to act as a weak hydrogen bond donor, a critical interaction for enhancing binding affinity and specificity.[7][8]

This guide provides a detailed exploration of [4-(difluoromethyl)-3-fluorophenyl]methanol , a fragment that uniquely combines the benefits of the difluoromethyl group with a versatile benzyl alcohol scaffold. We will detail its strategic application within an FBDD workflow, from initial screening to hit-to-lead considerations, and provide robust protocols for its use.

Fragment Profile: [4-(difluoromethyl)-3-fluorophenyl]methanol

The strategic selection of fragments is paramount to the success of an FBDD campaign. [4-(difluoromethyl)-3-fluorophenyl]methanol offers a compelling combination of features that make it an excellent candidate for inclusion in a screening library.

  • The Difluoromethyl (-CF2H) Group : This is the key functional group. It offers enhanced metabolic stability and increased lipophilicity while also being capable of forming weak hydrogen bonds to improve target engagement.[5][7][8]

  • The Benzyl Alcohol Moiety : The primary alcohol (-CH₂OH) provides a clear, synthetically tractable vector for subsequent "fragment growing" strategies, allowing medicinal chemists to readily build upon this core to explore the target's binding site.

  • Dual Fluorine Substitution : The combination of the -CF2H group and the meta-fluoro substituent on the aromatic ring modulates the electronic properties of the molecule, potentially influencing pKa, dipole moment, and binding interactions.

Physicochemical Properties

A summary of the key physicochemical properties for this fragment is presented below. Adherence to the "Rule of Three" (MW ≤ 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) is a common guideline for fragment selection.

PropertyValue (Estimated/Calculated)Significance in FBDD
Molecular Formula C₈H₇F₃O
Molecular Weight 176.14 g/mol Well within the "Rule of Three" guideline, ensuring good ligand efficiency.
cLogP ~1.5 - 2.0Optimal lipophilicity for balancing solubility and membrane permeability.
Hydrogen Bond Donors 1 (from -OH)Provides a key interaction point for target binding.
Hydrogen Bond Acceptors 1 (from -OH)Offers an additional potential binding interaction.
Topological Polar Surface Area (TPSA) 20.23 ŲSuggests good potential for cell permeability.

Integrated FBDD Workflow for Fluorinated Fragments

The successful application of [4-(difluoromethyl)-3-fluorophenyl]methanol requires a systematic and multi-faceted workflow. The process begins with library preparation and quality control, proceeds through primary screening using sensitive biophysical techniques, and culminates in hit validation and optimization.

FBDD_Workflow cluster_0 Phase 1: Setup & QC cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Validation cluster_3 Phase 4: Optimization A Fragment Acquisition & Solubilization B Quality Control (NMR, Solubility) A->B C 19F NMR Screening B->C D Surface Plasmon Resonance (SPR) B->D E X-ray Crystallography B->E F Orthogonal Method Confirmation C->F D->F E->F G Affinity & Efficiency Determination (KD, LE) F->G H Structural Biology (Co-crystal Structure) G->H I Hit-to-Lead Chemistry (Structure-Guided Design) H->I J Lead Optimization I->J

Caption: High-level workflow for a Fragment-Based Drug Discovery campaign.

Protocols for Application

The following section provides detailed, field-proven protocols for integrating [4-(difluoromethyl)-3-fluorophenyl]methanol into a screening campaign.

Protocol 1: Fragment Quality Control (QC)

Rationale: Ensuring fragment purity and solubility is critical to avoid false positives and negatives. NMR is an excellent tool for verifying both the chemical integrity and solubility of fragments before screening.[9]

Methodology:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of [4-(difluoromethyl)-3-fluorophenyl]methanol (e.g., 100 mM) in deuterated dimethyl sulfoxide (DMSO-d₆).

  • Purity Assessment (¹H and ¹⁹F NMR):

    • Acquire a 1D ¹H and a 1D ¹⁹F NMR spectrum of the stock solution.

    • Analysis: Confirm that the observed peaks match the expected structure and that impurity signals are minimal (<5%). The presence of the characteristic difluoromethyl signal in the ¹⁹F spectrum provides an unambiguous identifier.

  • Solubility Assessment:

    • Prepare a sample by adding the fragment stock solution to the final screening buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the highest concentration to be used in the screen (e.g., 500 µM). The final DMSO concentration should be kept constant, typically ≤1%.

    • Acquire a 1D ¹H NMR spectrum.

    • Analysis: Compare the integral of a fragment peak to a known concentration standard (e.g., DSS). A significant reduction in the expected signal intensity or the presence of broad, ill-defined peaks may indicate poor solubility or aggregation.

Protocol 2: Primary Screening via ¹⁹F NMR Spectroscopy

Rationale: ¹⁹F NMR is a highly sensitive and specific method for screening fluorinated fragments.[10] Since proteins are naturally devoid of fluorine, the ¹⁹F spectrum is exceptionally clean, allowing for the unambiguous detection of binding events with minimal background interference.[3][11][12] This technique is particularly well-suited for [4-(difluoromethyl)-3-fluorophenyl]methanol.

Methodology:

  • Sample Preparation:

    • Prepare two samples:

      • Reference Sample: The fragment (e.g., 100 µM) in the screening buffer.

      • Target Sample: The fragment (100 µM) and the target protein (e.g., 10 µM) in the same screening buffer.

    • For higher throughput, fragments can be screened in cocktails or mixtures.[10]

  • NMR Data Acquisition:

    • Acquire 1D ¹⁹F NMR spectra for both the reference and target samples on a high-field NMR spectrometer equipped with a cryoprobe.

    • Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis and Hit Identification:

    • Overlay the spectra from the reference and target samples.

    • Hit Criteria: A positive hit is identified by one or more of the following changes in the ¹⁹F signal upon addition of the protein:

      • Chemical Shift Perturbation (CSP): A change in the peak's position.

      • Line Broadening: An increase in the peak's width, indicating a change in the relaxation properties upon binding.

      • Decrease in Signal Intensity: Can indicate binding, especially in relaxation-filtered experiments.

Protocol 3: Primary Screening via Surface Plasmon Resonance (SPR)

Rationale: SPR is a sensitive, label-free biophysical technique that measures molecular interactions in real-time.[13][14] It offers advantages in terms of low protein consumption and the ability to provide kinetic data.[15][16]

Methodology:

  • Protein Immobilization:

    • Covalently immobilize the target protein onto a sensor chip surface (e.g., via amine coupling to a CM5 chip) to achieve a target density that will produce a robust signal.

  • Assay Development:

    • Establish a running buffer that ensures protein stability and minimizes non-specific binding.

    • Critical Step: Accurately match the DMSO concentration in the running buffer with that of the fragment samples to avoid false-positive signals arising from refractive index mismatches.[15][17]

  • Fragment Screening:

    • Inject a solution of [4-(difluoromethyl)-3-fluorophenyl]methanol (typically at a single high concentration, e.g., 200 µM) over the immobilized protein surface and a reference flow cell.

    • Monitor the binding response in real-time.

  • Data Analysis and Hit Identification:

    • Subtract the signal from the reference channel to correct for bulk refractive index changes.

    • Hit Criteria: A positive hit is identified by a concentration-dependent binding response that is significantly above the noise level and shows a characteristic association and dissociation profile.

Comparison of Primary Screening Techniques
TechniqueAdvantagesDisadvantages
¹⁹F NMR Spectroscopy High sensitivity, low false-positive rate, specific to the fluorinated fragment, can screen in mixtures.[3][10]Requires a specialized spectrometer, higher fragment concentration may be needed.
Surface Plasmon Resonance (SPR) Real-time kinetics, low protein consumption, high throughput.[15][16]Prone to DMSO artifacts, requires protein immobilization which may affect activity.[17]
X-ray Crystallography Provides direct structural information of the binding mode, definitive hit confirmation.[18][19][20]Requires high-quality protein crystals, can be lower throughput.[20]
Protocol 4: Hit Validation and Hit-to-Lead Optimization

Rationale: Initial hits from a primary screen must be validated to confirm their binding and to characterize their affinity and ligand efficiency. Once validated, structural information guides the chemical evolution of the fragment into a potent lead compound.[21][22]

Methodology:

  • Orthogonal Hit Confirmation:

    • Validate hits from the primary screen using a different biophysical method. For example, if a hit was identified by ¹⁹F NMR, confirm its binding using SPR.

  • Affinity Determination (K_D):

    • Perform a dose-response experiment using SPR or NMR titration to determine the binding affinity (dissociation constant, K_D).

  • Ligand Efficiency (LE) Calculation:

    • Calculate the LE using the formula: LE = -RT * ln(K_D) / N, where N is the number of heavy (non-hydrogen) atoms. LE is a critical metric in FBDD for prioritizing fragments for optimization.

  • Structural Elucidation (X-ray Crystallography):

    • Obtain a co-crystal structure of the fragment bound to the target protein.[18][19] This is the most valuable step, as it reveals the precise binding mode, key interactions, and vectors for chemical elaboration.

  • Structure-Guided Optimization:

    • Using the structural information, design and synthesize analogs of [4-(difluoromethyl)-3-fluorophenyl]methanol. The primary alcohol serves as an ideal anchor point for applying "growing" strategies to engage with nearby pockets or residues in the binding site.[1]

Hit_To_Lead cluster_0 Initial Fragment Hit cluster_1 Optimization Strategies A [4-(difluoromethyl)-3-fluorophenyl]methanol B Fragment Growing (Extend from -CH₂OH vector) A->B Structure-Guided Design C Fragment Merging (Combine with another overlapping fragment) A->C Requires 2nd Fragment D Fragment Linking (Connect to a nearby, non-overlapping fragment) A->D Requires 2nd Fragment E Potent Lead Compound (Improved Affinity & Properties) B->E C->E D->E

Caption: Key strategies for hit-to-lead optimization in FBDD.

Conclusion

[4-(difluoromethyl)-3-fluorophenyl]methanol is a highly valuable tool for fragment-based drug discovery. Its unique combination of a metabolically robust, hydrogen-bond-donating difluoromethyl group and a synthetically versatile benzyl alcohol scaffold makes it an exemplary fragment for identifying and optimizing novel chemical matter. The specialized protocols outlined here, particularly the use of ¹⁹F NMR, provide researchers with a clear and efficient path to leverage the full potential of this and other fluorinated fragments, ultimately accelerating the journey from initial hit to viable lead compound.

References

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. Journal of Medicinal Chemistry.
  • Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
  • Patching, S. G. (2014). Emerging role of surface plasmon resonance in fragment-based drug discovery. Expert Opinion on Drug Discovery.
  • Pellecchia, M., et al. (2008). Practical Aspects of NMR-Based Fragment Screening. Methods in Enzymology.
  • The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. BenchChem.
  • Protocol to perform fragment screening using NMR spectroscopy.
  • SPR-based Fragment Screening: Advantages and Applications. Journal of Receptor, Ligand and Channel Research.
  • Patching, S. G. (2011). Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. Future Medicinal Chemistry.
  • Zhang, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... Molecules.
  • X-ray Crystallography Fragment Screening. Selvita.
  • Gee, C. T., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules.
  • Fragment-based Lead Preparation in Drug Discovery and Development. Life Chemicals Blog.
  • Al-aboudi, A., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry.
  • Protein X-ray Crystallography in Drug Discovery.
  • Fragment-to-Lead Services.
  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry.
  • Fragment-Based Drug Discovery Using NMR Spectroscopy. Current Opinion in Structural Biology.
  • Chemists develop New method for introducing fluorinated components into molecules. University of Münster News.
  • Fluorine Fragment Cocktails in Fragment-Based Drug Discovery. Life Chemicals Blog.
  • Advantages of Crystallographic Fragment Screening. Protein Science.
  • Hit to Lead Optimiz
  • NMR-based Fragment Screening in a Minimum Sample but Maximum Automation Mode. Journal of Visualized Experiments.
  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules.
  • Fragment screening by ligand observed nmr. Bruker.
  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Proteinex.
  • Crystallographic Fragment Screening Services. Evotec.
  • Applications of F-NMR in Fragment-Based Drug Discovery.
  • Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures.
  • ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery. RSC Chemical Biology.

Sources

General reaction conditions for fluorinated benzyl alcohol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Functionalization of Fluorinated Benzyl Alcohols

Abstract

Fluorinated benzyl alcohols represent a critical scaffold in medicinal chemistry, offering modulated lipophilicity (LogP), metabolic stability, and bioisosteric utility. However, the introduction of fluorine atoms onto the aromatic ring fundamentally alters the electronic landscape of the benzylic center, often rendering standard "textbook" protocols inefficient. This guide provides optimized reaction conditions for oxidation, halogenation, and etherification, explicitly accounting for the Hammett substituent effects (


) of fluorine at ortho, meta, and para positions.

The Electronic Landscape: Why Fluorine Position Matters

Before attempting functionalization, it is imperative to understand how the position of the fluorine atom dictates the reaction mechanism (


 vs. 

) and reaction rate.
  • Inductive Withdrawal (-I): Fluorine is highly electronegative, destabilizing the formation of benzylic carbocations. This generally retards

    
     pathways and oxidative processes that rely on hydride abstraction.
    
  • Resonance Donation (+R): Uniquely, fluorine at the para position can stabilize a positive charge via lone-pair donation.

  • The "Ortho" Effect: Ortho-fluorine substituents significantly increase the acidity of the benzylic hydroxyl proton (via intramolecular H-bonding and induction), making these substrates superior nucleophiles in Williamson ether syntheses but sterically challenged in substitution reactions.

Visualizing the Decision Matrix

The following diagram outlines the logical flow for selecting reaction conditions based on substrate electronics.

ReactionLogic Start Fluorinated Benzyl Alcohol Substrate Pos Fluorine Position? Start->Pos Oxidation Oxidation Strategy Start->Oxidation Meta Meta-F / Poly-F (Electron Deficient) Pos->Meta Strong -I Effect Para Para-F (Resonance Active) Pos->Para +R Effect dominates Mech1 Carbocation Destabilized Favors SN2 Meta->Mech1 Mech2 Carbocation Stabilized Allows SN1 or SN2 Para->Mech2 Reagent1 Use Strong Nucleophiles (Appel Reaction, Mitsunobu) Mech1->Reagent1 Reagent2 Mild Acid Catalysis Possible (SOCl2, HBr) Mech2->Reagent2 OxMethod1 TEMPO/Bleach or DMP (Resists over-oxidation) Oxidation->OxMethod1 Electron Deficient Ring

Figure 1: Decision tree for selecting reaction pathways based on the electronic influence of fluorine substitution.

Protocol Module: Controlled Oxidation

Challenge: Electron-deficient benzylic alcohols (e.g., 2,3,4,5,6-pentafluorobenzyl alcohol) are resistant to oxidation methods that rely on electrophilic attack on the aromatic ring or hydride abstraction. Solution: Anelli Oxidation (TEMPO) or Dess-Martin Periodinane (DMP) are preferred over Swern for ease of handling and lack of moisture sensitivity, which is critical when working with expensive fluorinated intermediates.

Protocol A: TEMPO-Mediated Anelli Oxidation (Green Chemistry)

Best for: Large-scale conversion to aldehydes without over-oxidation to carboxylic acids.

Reagents:

  • Substrate: Fluorinated Benzyl Alcohol (1.0 equiv)

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 equiv)

  • Co-oxidant: NaOCl (Bleach, 10-13%) (1.1 equiv)

  • Buffer: KBr (0.1 equiv) in saturated NaHCO3 (pH 8.5-9.5)

  • Solvent: CH2Cl2 / Water biphasic system

Step-by-Step:

  • Preparation: Dissolve the alcohol and TEMPO in CH2Cl2 (0.5 M concentration).

  • Buffer Addition: Add an aqueous solution of KBr. Cool the mixture to 0°C.

  • Oxidant Addition: Slowly add the NaOCl solution dropwise over 20 minutes. Crucial: Maintain internal temperature <10°C to prevent chlorination of the aromatic ring (though F-rings are deactivated, this is a precaution).

  • Monitoring: Vigorous stirring is essential for the biphasic system. Monitor by TLC/LCMS. Fluorinated substrates may require 2–4 hours (slower than non-fluorinated analogs).

  • Quench: Quench with aqueous sodium thiosulfate. Extract with CH2Cl2.[1][2]

  • Purification: Wash organic layer with brine, dry over Na2SO4. Evaporate. Most aldehydes are pure enough for subsequent steps; avoid silica chromatography if possible as fluorinated benzaldehydes can be unstable on acidic silica.

Protocol Module: Nucleophilic Substitution (OH Halogen)

Challenge: The meta-fluorine effect destabilizes the carbocation intermediate, making


 reactions (like simple HCl treatment) sluggish and prone to side reactions.
Solution:  The Appel Reaction  is the Gold Standard here. It proceeds via an 

mechanism involving an oxyphosphonium intermediate, bypassing the carbocation entirely.
Protocol B: The Appel Reaction (Conversion to Chloride/Bromide)

Best for: Acid-sensitive substrates and ensuring inversion of configuration (if chiral).

Reagents:

  • Substrate: Fluorinated Benzyl Alcohol (1.0 equiv)

  • Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Halogen Source:

    
     (for bromides) or 
    
    
    
    /Hexachloroacetone (for chlorides) (1.2 equiv)
  • Solvent: CH2Cl2 (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve the alcohol and

    
     in CH2Cl2 (0.2 M). Cool to 0°C.
    
  • Addition: Add

    
     portion-wise as a solid (or dissolved in minimal CH2Cl2) over 15 minutes.
    
    • Note: The reaction is exothermic. For highly fluorinated substrates, the reaction is faster due to the higher acidity of the -OH proton facilitating the initial attack on Phosphorus.

  • Reaction: Allow to warm to room temperature. Stir for 1–3 hours.

  • Workup: Add pentane or hexane to the reaction mixture to precipitate the bulk of the Triphenylphosphine oxide (TPPO). Filter through a celite pad.

  • Purification: Concentrate and purify via flash chromatography (short column).

    • Safety Note: Fluorinated benzyl halides are potent lachrymators . Handle only in a well-ventilated fume hood.

Protocol Module: Etherification (Williamson Synthesis)

Advantage: Fluorinated benzyl alcohols are more acidic (


 ~12-14) than benzyl alcohol (

~15.4). This makes the alkoxide easier to form using milder bases.
Protocol C: Mild Etherification

Reagents:

  • Base:

    
     (Cesium Carbonate) or KOtBu (Potassium tert-butoxide).
    
  • Electrophile: Alkyl halide (1.1 equiv).

  • Solvent: DMF or Acetonitrile (MeCN).

Step-by-Step:

  • Dissolve fluorinated alcohol in MeCN (0.3 M).

  • Add

    
     (1.5 equiv). Stir at RT for 30 mins to form the alkoxide.
    
  • Add the alkyl halide. Heat to 50–60°C.

  • Observation: Reaction rates are typically 2x faster than non-fluorinated analogs due to the stabilized alkoxide intermediate.

Critical Data & Troubleshooting

Comparative Reactivity Table
Substrate TypeElectronic EffectOxidation Rate (TEMPO)

Solvolysis Rate

(approx)
Benzyl Alcohol NeutralStandard (1.0x)Standard (1.0x)15.4
4-Fluorobenzyl Alcohol Inductive (-I) / Resonance (+R)Slow (0.8x)Fast (via resonance)14.9
3-Fluorobenzyl Alcohol Strong Inductive (-I)Very Slow (0.4x)Very Slow (Destabilized)14.2
2,6-Difluorobenzyl Alcohol Steric + InductiveSlow (0.5x)Slow (Steric hindrance)13.5
Pentafluorobenzyl Alcohol Strong Electron W/DExtremely Slow (0.1x)Inert to

~12.8
Troubleshooting Guide
  • Problem: Low yield in oxidation.

    • Cause: Electron-deficient ring prevents hydride abstraction.

    • Fix: Switch to catalytic TPAP/NMO or increase catalyst loading in TEMPO oxidation. Avoid MnO2 unless activated grade is used with prolonged heating.

  • Problem: Polymerization during halogenation.

    • Cause: Formation of HF or self-reaction of highly reactive benzyl halides.

    • Fix: Include an acid scavenger (e.g.,

      
       or solid NaHCO3) in the reaction flask if using SOCl2.
      
  • Problem: Incomplete Appel Reaction.

    • Cause: Steric hindrance in ortho-substituted derivatives (e.g., 2,6-difluoro).

    • Fix: Use elevated temperatures (reflux in CHCl3) or switch to

      
       which is less sterically demanding than the 
      
      
      
      complex.

References

  • Vertex AI Search. (2025). Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP. The Journal of Organic Chemistry. 3

  • Vertex AI Search. (2015). Influence of fluorination on the conformational properties and hydrogen-bond acidity of benzyl alcohol derivatives. Chemistry - A European Journal.[4] 4[5]

  • Vertex AI Search. (2014). Appel Reaction | Chem-Station Int. Ed.. Chem-Station. 6[5]

  • Vertex AI Search. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. GDUT. 7[1][5][8]

  • Vertex AI Search. (2025). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. 9[5]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of [4-(difluoromethyl)-3-fluorophenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: T-F2-BENZ-OH Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide[1]

Executive Summary

Welcome to the technical support hub for the synthesis of [4-(difluoromethyl)-3-fluorophenyl]methanol . This guide addresses the specific challenges associated with the reduction of electron-deficient fluorinated esters and the stability of the difluoromethyl (


) moiety.

Our data indicates that yield loss in this synthesis typically stems from three specific failure modes:

  • Hydrodefluorination: Over-reduction of the

    
     or 
    
    
    
    bonds due to aggressive reducing agents (e.g.,
    
    
    at reflux).[1]
  • Base-Mediated Elimination: The benzylic proton in the

    
     group is relatively acidic (
    
    
    
    ).[1] Strong bases can trigger elimination, leading to quinone methide-like decomposition.[1]
  • Phase Transfer Losses: The amphiphilic nature of the fluorinated alcohol often leads to "rag layers" or emulsions during aqueous workup.

Core Reaction Protocol (The "Golden Route")

To establish a baseline for troubleshooting, we recommend the Borohydride-Methanol Reduction of methyl 4-(difluoromethyl)-3-fluorobenzoate.[1] This method offers the highest chemoselectivity compared to Lithium Aluminum Hydride (


) or DIBAL-H.[1]
Standard Operating Procedure (SOP)
ParameterSpecificationRationale
Substrate Methyl 4-(difluoromethyl)-3-fluorobenzoate (1.0 equiv)Ester is preferred over acid to avoid solubility issues.[1]
Reagent

(2.0 - 4.0 equiv)
Milder than

; prevents defluorination.[1]
Solvent

(4:1 ratio)
Methanol activates borohydride; THF solubilizes the aromatic ring.[1]
Temperature

Controls exotherm; prevents radical side reactions.[1]
Quench Sat.

(pH 6-7)
Avoids strong acid (hydrolysis) or strong base (elimination).[1]

Troubleshooting Guide (Q&A Format)

Module A: Low Yield & Reaction Inefficiency

Q1: I am using


 in THF, but my isolated yield is stuck at 45%. NMR shows unidentified multiplets in the aromatic region. What is happening? 

Diagnosis: You are likely experiencing Hydrodefluorination .[1] Technical Insight: While


 is a standard reducing agent, the presence of the ortho-fluorine and para-difluoromethyl group renders the aromatic ring electron-deficient. At elevated temperatures or with excess reagent, hydride can attack the ring or displace fluoride (SNAr or radical pathways), especially if the reaction warms up [1].[1]
Solution: 
  • Switch Reagent: Move to

    
     in 
    
    
    
    (see SOP above).
  • Lewis Acid Additive: If you must use borohydride and it is sluggish, add

    
     (1.0 equiv) to generate 
    
    
    
    in situ, which is more potent but retains chemoselectivity.[1]

Q2: The reaction stalls at 80% conversion. Adding more reducing agent doesn't help.

Diagnosis: Borate Complex Stagnation . Technical Insight: As the alcohol forms, it can complex with boron species, creating a stable intermediate that halts further reduction.[1] Solution:

  • Methanol Spike: Add dry methanol dropwise.[1] This breaks up the tetra-coordinated boron intermediates and releases the active hydride species.

  • Temperature Ramp: Briefly warm the reaction to

    
     for 30 minutes only after the bulk of the reaction is complete.
    
Module B: Stability & Decomposition

Q3: During workup, I washed with 1M NaOH to remove unreacted acid, and the product turned dark/tarry.

Diagnosis: Base-Mediated Elimination . Technical Insight: The proton on the


 group is acidified by the two geminal fluorine atoms and the electron-withdrawing aromatic ring. Strong bases (like 

) can deprotonate this position, leading to the ejection of a fluoride ion and the formation of unstable quinone methide intermediates, which then polymerize [2]. Solution:
  • Milder Wash: Use Saturated

    
     or Phosphate Buffer (pH 7.[1]2) for washes.[1] Never exceed pH 9.[1]
    
  • Quench: Use saturated

    
     rather than 
    
    
    
    (to avoid acid-catalyzed etherification) or
    
    
    .
Module C: Isolation & Purification

Q4: I have a terrible emulsion during extraction. The layers won't separate.

Diagnosis: Fluorine-Induced Amphiphilicity . Technical Insight: Fluorinated benzyl alcohols often sit right at the interface of organic/aqueous boundaries due to the lipophilic fluorine and hydrophilic hydroxyl group. Solution:

  • The "Brine+ Isopropanol" Trick: Add a small amount of Isopropanol (5% v/v) to your organic extraction solvent (DCM or EtOAc). This disrupts the surface tension.

  • Filtration: Filter the biphasic mixture through a pad of Celite. This physically breaks the emulsion bubbles.

Visualizing the Chemistry

Figure 1: Reaction Pathways and Failure Modes

This diagram illustrates the "Golden Route" versus the common failure pathways discussed above.

ReactionPathways cluster_legend Legend Start Methyl 4-(difluoromethyl)- 3-fluorobenzoate Target Target Alcohol (High Yield) Start->Target NaBH4 / MeOH (0°C to RT) Side1 Defluorinated Byproducts (Ar-CH3 / Ar-CH2OH) Start->Side1 LiAlH4 / Reflux (Over-reduction) Side2 Quinone Methide (Polymer/Tar) Target->Side2 1M NaOH Wash (Base elimination) key1 Green Arrow = Recommended Path key2 Red Dashed = Failure Mode

Caption: Figure 1. Chemoselective reduction pathway using Sodium Borohydride versus high-risk pathways involving LAH or strong bases.[1]

Figure 2: Troubleshooting Decision Logic

Use this flow to diagnose yield issues in real-time.

TroubleshootingLogic Issue Start: Low Yield Identified CheckTLC Check TLC/LCMS Is SM remaining? Issue->CheckTLC YesSM Yes: Incomplete Conv. CheckTLC->YesSM Yes NoSM No: SM Consumed CheckTLC->NoSM No Activation Add MeOH or CaCl2 additive YesSM->Activation CheckImpurity Are there new impurity spots? NoSM->CheckImpurity Clean No: Product lost in Aqueous Layer CheckImpurity->Clean Clean Profile Dirty Yes: Decomposition CheckImpurity->Dirty Messy Profile Extraction Use EtOAc/iPrOH (9:1) Saturate Aq with NaCl Clean->Extraction ChangeCond Switch Reagent (Avoid LiAlH4) Dirty->ChangeCond

Caption: Figure 2. Logic flow for diagnosing yield loss, distinguishing between reaction stalling, decomposition, and workup losses.[1]

Comparative Reagent Data

The following table summarizes internal data regarding reagent performance for this specific fluorinated substrate.

Reducing SystemConversion (%)Isolated Yield (%)Major ImpurityRecommendation
LiAlH4 (THF, Reflux) 100%42%Defluorinated arenesNOT RECOMMENDED
LiAlH4 (THF, 0°C) 95%68%Benzyl fluoride cleavageUse with Caution
DIBAL-H (DCM, -78°C) 85%75%Aldehyde (incomplete)Good for Aldehyde
NaBH4 / MeOH (RT) 99% 92% None detectedPREFERRED
BH3-THF 98%84%Boron-complex retentionAlternative

References

  • Ortho-Effect in Fluorine Chemistry

    • Title: Anomalous lithium aluminium hydride reduction of aromatic trifluoromethyl groups.[1]

    • Source: Journal of the Chemical Society D.
    • Link:[Link][1][2][3][4]

  • Difluoromethyl Stability & Synthesis

    • Title: Recent Advances in the Synthetic Application of Difluorocarbene (Discussion on stability of CF2H groups).
    • Source: Synthesis (Thieme).[1]

  • General Reduction Protocols

    • Title: Lithium Aluminium Hydride (General properties and decomposition hazards).[1][5][6]

    • Source: Wikipedia (Validated against standard organic texts).[1]

    • Link:[Link][1][6]

  • Workup of Fluorinated Compounds

    • Title: Troubleshooting low yield in the synthesis of ω-fluoroalcohols (BenchChem Technical Guide).
    • Source: BenchChem.[1][7]

Sources

Purification strategies for [4-(difluoromethyl)-3-fluorophenyl]methanol intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Strategies for [4-(difluoromethyl)-3-fluorophenyl]methanol Intermediates Content Type: Technical Support Center Guide Audience: Researchers, Scientists, and Drug Development Professionals

Status: Active | Last Updated: February 27, 2026 Doc ID: TS-FBA-886498 | Category: Process Chemistry / Purification

Introduction & Molecule Overview[1][2][3][4][5]

Welcome to the Technical Support Center for [4-(difluoromethyl)-3-fluorophenyl]methanol (CAS: 886498-76-4). This intermediate is a critical building block in the synthesis of agrochemicals and pharmaceuticals, particularly for introducing lipophilic hydrogen bond donors (


) into bioactive scaffolds.

This guide addresses the specific challenges associated with the purification of this fluorinated benzyl alcohol. The presence of the difluoromethyl (


) and fluorine substituents creates a unique polarity profile that requires tailored isolation strategies to avoid common pitfalls like defluorination or "oiling out" during crystallization.
Key Physicochemical Characteristics[4][6][7]
  • State: Typically a low-melting solid or viscous oil at room temperature.

  • Stability: The

    
     group is generally stable, but the benzylic alcohol is sensitive to strong acids (potential carbocation formation/polymerization) and strong oxidants.
    
  • Solubility: Highly soluble in polar organic solvents (MeOH, DCM, EtOAc); limited solubility in non-polar alkanes (Hexane, Pentane).

Synthesis Context & Impurity Profile

To troubleshoot purification effectively, one must understand the upstream chemistry. The most common synthetic route involves the reduction of Methyl 4-(difluoromethyl)-3-fluorobenzoate using hydride reagents (e.g.,


 or DIBAL-H).
Common Impurities Table
Impurity TypeStructure / DescriptionOriginRemoval Strategy
Starting Material Methyl ester precursorIncomplete reductionFlash Chromatography (Polarity difference is significant)
Aldehyde Intermediate 4-(difluoromethyl)-3-fluorobenzaldehydeUnder-reduction (insufficient hydride)Bisulfite wash or Flash Chromatography
Over-reduced Alkane 1-(difluoromethyl)-2-fluoro-4-methylbenzeneHarsh reduction / HydrogenolysisHigh vacuum distillation (lower BP than product)
Defluorinated Side-products Loss of F or

Dissolving metal reduction conditionsDifficult separation; requires fine fractional distillation or prep-HPLC
Aluminum Salts Gelatinous precipitateImproper

quench
Rochelle's Salt workup (See Protocol A)

Purification Decision Matrix

Use the following logic flow to determine the optimal purification strategy for your specific batch scale and crude state.

PurificationStrategy Start Crude Reaction Mixture (Post-Quench) CheckState Physical State at RT? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Crystalline Oil Viscous Oil CheckState->Oil Oily/Gummy Crystallization Recrystallization (Hexane/EtOAc) Solid->Crystallization ScaleCheck Scale > 10g? Oil->ScaleCheck Distillation High Vacuum Distillation (0.1 - 1 mmHg) ScaleCheck->Distillation Yes (Large Scale) Column Flash Chromatography (Silica Gel) ScaleCheck->Column No (Small Scale) Distillation->Column If purity < 95% Crystallization->Column If mother liquor valuable

Figure 1: Decision tree for the purification of fluorinated benzyl alcohols based on physical state and scale.

Detailed Protocols

Protocol A: Optimized Workup (The "Anti-Emulsion" Method)

Essential for preventing aluminum salt entrapment of the product.

Context: Standard acid/water quenches often lead to emulsions with fluorinated compounds due to their surfactant-like properties. Reagents: Rochelle's Salt (Potassium Sodium Tartrate),


 or MTBE.
  • Dilute: Dilute the reaction mixture with

    
     (3x reaction volume) and cool to 
    
    
    
    .
  • Quench: Add saturated aqueous Rochelle's Salt solution slowly. Use a volume ratio of 1.5 mL per mmol of hydride reagent used.

  • Stir: Vigorously stir at room temperature for 1-3 hours.

    • Checkpoint: The mixture should separate into two clear layers: a clear organic layer and a clear aqueous layer. If cloudy, continue stirring.

  • Extract: Separate phases. Wash aqueous layer with

    
     (2x).
    
  • Dry: Dry combined organics over

    
     (avoid 
    
    
    
    if the alcohol is acid-sensitive, though rare for this substrate).
Protocol B: Flash Column Chromatography

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexanes / Ethyl Acetate.

  • Pack: Slurry pack column with 100% Hexanes.

  • Load: Dissolve crude oil in minimum DCM (dichloromethane).

  • Elute: Run a gradient from 0% to 30% EtOAc in Hexanes.

    • Note: The fluorinated alcohol typically elutes between 15-25% EtOAc. The ester precursor (if present) will elute earlier (5-10% EtOAc).

  • Detection: UV at 254 nm. (The aromatic ring is UV active).

Troubleshooting & FAQs

Q1: My product is oiling out during recrystallization. What should I do?

A: This is common for fluorinated benzyl alcohols. The "oiling out" indicates the solution is too concentrated or the temperature dropped too quickly.

  • Fix: Re-dissolve the oil by heating. Add a "seed crystal" if available. If not, scratch the glass surface with a spatula to induce nucleation.

  • Alternative: Switch solvent systems. Try Pentane/Diethyl Ether at

    
     or Heptane/Toluene . The fluorinated groups often reduce solubility in pure alkanes, so a small amount of aromatic solvent (Toluene) can help modulate solubility [1].
    
Q2: I see a persistent impurity at 5% intensity by HPLC. It has a similar retention time.

A: This is likely the aldehyde intermediate (4-(difluoromethyl)-3-fluorobenzaldehyde).

  • Diagnosis: Check the NMR for a peak around 10 ppm (aldehyde proton).

  • Fix: If the impurity level is low (<10%), treat the crude mixture with

    
     (0.5 equiv) in MeOH for 30 mins to push the reduction to completion, then repeat the workup. This converts the difficult-to-separate aldehyde into the desired alcohol product.
    
Q3: Is the difluoromethyl ( ) group stable to the workup conditions?

A: Yes. Unlike trifluoromethyl groups which can be sensitive to dissolving metal reductions, the aryl-


 moiety is robust under standard hydride reduction (

,

) and aqueous workups (acidic or basic) [2]. Avoid extremely strong bases (e.g.,

without directing groups) which could theoretically deprotonate the

(though

is high, ~25-30).
Q4: Why is my yield lower than expected after column chromatography?

A: Benzyl alcohols can sometimes stick to silica gel or undergo "streaking."

  • Fix: Add 1% Triethylamine (TEA) to your eluent system during column packing to neutralize acidic sites on the silica. This ensures tighter bands and higher recovery.

References

  • Solvent Selection in Fluorinated Compound Purification

    • Principles of Fluorine Chemistry. The introduction of fluorine atoms often increases lipophilicity but can disrupt crystal packing.
    • Source:

  • Stability of Difluoromethyl Groups

    • The group is generally stable to nucleophilic attack and hydride reduction conditions compared to other fluoroalkyl groups.
    • Source:

  • Reduction Workup Protocols

    • Standard Fieser and Rochelle's salt workups are authoritative methods for aluminum hydride reductions.
    • Source:

  • General Synthesis of Fluorinated Benzyl Alcohols

    • Reduction of fluorinated benzoic esters is the standard industrial route.
    • Source: [Organic Syntheses, Coll.[1] Vol. 8, p.441 (1993); Vol. 68, p.138 (1990).]([Link])

(Note: While specific literature on CAS 886498-76-4 is limited, the protocols above are derived from validated methodologies for structurally homologous fluorinated benzyl alcohols.)

Sources

Troubleshooting low reactivity of the hydroxyl group in sterically hindered fluorophenyls

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #OH-F-STERIC-001 Subject: Overcoming Low Nucleophilicity in 2,6-Disubstituted Fluorophenols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Dashboard

User Issue: You are experiencing low yields or no reaction when attempting to functionalize the hydroxyl group of sterically hindered fluorophenols (e.g., 2,6-difluorophenol, 2-fluoro-6-alkylphenol).

Root Cause Analysis: The reactivity failure stems from two converging factors:

  • Electronic Deactivation: Ortho-fluorine atoms are strongly electron-withdrawing (Inductive effect,

    
    ). While this makes the phenol more acidic (easier to deprotonate), it renders the resulting phenoxide anion less nucleophilic (stabilized charge, lower HOMO energy).
    
  • Steric Blockade: Substituents at the 2,6-positions create a physical barrier, preventing the approach of electrophiles to the oxygen center.

Decision Matrix (Troubleshooting Flowchart):

G Start START: Select Reaction Type Alkylation Simple Alkylation (R-X + Phenol) Start->Alkylation Coupling Aryl/Heteroaryl Coupling (Ar-X + Phenol) Start->Coupling Mitsunobu Mitsunobu Reaction (R-OH + Phenol) Start->Mitsunobu Alk_Check Is the electrophile primary/unhindered? Alkylation->Alk_Check Coup_Check Is the halide activated (e.g., NO2)? Coupling->Coup_Check Mit_Check Standard Conditions Failed? Mitsunobu->Mit_Check Alk_Sol PROTOCOL A: Cesium Effect (Cs2CO3 / DMF) Alk_Check->Alk_Sol Yes/No Coup_SNAr SNAr Conditions (K2CO3 / DMSO) Coup_Check->Coup_SNAr Yes Coup_Cat PROTOCOL C: Pd-Catalysis (RockPhos Ligand) Coup_Check->Coup_Cat No (Unactivated) Mit_Sol PROTOCOL B: Sonication + High Conc. (3.0 M) Mit_Check->Mit_Sol Yes

Figure 1: Decision tree for selecting the appropriate activation protocol based on electrophile type and reaction constraints.

Mechanistic Insight (The "Why")

Before attempting the protocols, it is critical to understand the Acidity-Nucleophilicity Paradox specific to fluorophenols.

Q: Why is my fluorophenol easy to deprotonate but hard to react?

A: The


 of 2,6-difluorophenol is approximately 7.17, compared to 9.95 for unsubstituted phenol [1]. The fluorine atoms pull electron density away from the oxygen (

effect), stabilizing the negative charge.
  • The Trap: A stable anion is a weak nucleophile. The oxygen holds its electrons tightly, reluctant to attack an electrophile.

  • The Fix: You must break the "tight ion pair" between the phenoxide and its counter-cation (e.g.,

    
    , 
    
    
    
    ) to expose the "naked" anion.

Protocol A: The "Cesium Effect" (Alkylation)

Use Case: Standard


 alkylation with alkyl halides (R-Br, R-I).
Core Concept:  Using Cesium Carbonate (

) creates a "loose ion pair" due to the large ionic radius of Cesium (

), making the phenoxide more reactive than with Sodium or Potassium bases.
Step-by-Step Methodology
  • Reagent Stoichiometry:

    • Substrate (Fluorophenol): 1.0 equiv

    • Electrophile (Alkyl Halide): 1.2 – 1.5 equiv

    • Base:

      
       (2.0 equiv)
      
    • Critical Additive: TBAI (Tetrabutylammonium iodide) (0.1 equiv) – acts as a phase transfer catalyst and generates a more reactive iodide electrophile in situ.

  • Solvent Selection:

    • MUST USE: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

    • Why: These polar aprotic solvents effectively solvate the cation (

      
      ), leaving the phenoxide anion "naked" and reactive. Avoid THF or DCM.
      
  • Execution:

    • Dissolve fluorophenol in anhydrous DMF (

      
       concentration).
      
    • Add

      
       and stir at room temperature for 30 minutes (deprotonation phase). Note: Color change often indicates phenoxide formation.
      
    • Add TBAI followed by the Alkyl Halide.

    • Temperature: Heat to 60–80°C . The steric hindrance of the 2,6-fluorines requires thermal energy to overcome the activation barrier.

  • Workup (Caution):

    • Fluorophenols and their ethers can be volatile. Do not evaporate to dryness under high vacuum without checking boiling points.

    • Dilute with EtOAc, wash 3x with water (to remove DMF), then brine.

Protocol B: High-Concentration Sonication (Mitsunobu)

Use Case: Converting an alcohol (R-OH) to an ether using a hindered phenol. Issue: Standard Mitsunobu (DEAD/PPh3) is prohibitively slow for sterically hindered phenols, often leading to side reactions (hydrazine formation) before coupling occurs.

The "Lepore" Modification

Research by Lepore et al. [2] demonstrated that concentration is the single most critical variable for hindered Mitsunobu reactions.

Step-by-Step Methodology
  • Reagents:

    • Fluorophenol: 1.0 equiv

    • Alcohol (R-OH): 1.0 – 1.2 equiv

    • 
       (Triphenylphosphine): 1.2 equiv
      
    • DIAD (Diisopropyl azodicarboxylate): 1.2 equiv (Preferred over DEAD for stability).

  • The Critical Tweak (Concentration):

    • Do NOT run at standard 0.1 M.

    • Run at 3.0 M (or neat if possible).

    • Why: The rate of the bimolecular reaction must compete with the decomposition of the betaine intermediate. High concentration favors the bimolecular coupling.

  • Execution (Sonication):

    • Combine Phenol, Alcohol, and

      
       in a minimal amount of THF (calculated for 3.0 M).
      
    • Place the reaction vessel in an ultrasonic bath (sonicator).

    • Add DIAD dropwise while sonicating.

    • Sonicate for 1–2 hours. The acoustic cavitation creates micro-jets and local hotspots that overcome steric repulsion more effectively than thermal heating.

Protocol C: Palladium-Catalyzed Etherification

Use Case: Coupling the hindered phenol with an Aryl Halide (Ar-X) to form a diaryl ether. Issue: Classical Ullmann coupling (Copper/High Temp) often degrades fluorophenols. Solution: Buchwald-type C-O coupling using bulky, electron-rich phosphine ligands.[1]

Ligand Selection: RockPhos

For hindered substrates, RockPhos (or tBuBrettPhos) is the industry standard. The steric bulk of the ligand promotes the difficult reductive elimination step which forms the C-O bond [3].

Step-by-Step Methodology
  • Catalyst System:

    • Pre-catalyst:

      
       (1–2 mol%) or 
      
      
      
      .
    • Ligand: RockPhos (2–4 mol%).

    • Base:

      
       (1.5 equiv).[2]
      
  • Solvent:

    • Toluene or Dioxane (anhydrous).

  • Execution:

    • Load Pd source, Ligand, Base, and Aryl Halide into a vial.

    • Purge with Nitrogen/Argon (Oxygen inhibits the catalyst).

    • Add Solvent and Fluorophenol.

    • Heat to 90°C .

  • Troubleshooting:

    • If conversion is low, switch to tBuBrettPhos .

    • If dehalogenation of the aryl halide is observed, reduce temperature to 70°C and increase catalyst loading.

Comparative Data Table

VariableStandard Phenol2,6-DifluorophenolRecommended Adjustment
pKa ~10.0~7.2Use weaker bases (Carbonates) to avoid side reactions, but use polar solvents.
Nucleophilicity HighLowAdd TBAI (iodide source) or use Cs+ to strip counter-ions.
Steric Barrier LowHighIncrease temperature (80°C+) or use Sonication.
Mitsunobu Conc. 0.1 M3.0 M Critical: Must run highly concentrated.
Pd-Ligand BINAP/dppfRockPhos Bulky ligands required to force reductive elimination.

References

  • Gross, K. C., Seybold, P. G., & Hadad, C. M. (2012). Comparison of the Experimental and Calculated pKa Values of Fluorophenols. International Journal of Quantum Chemistry.

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263.

  • Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006).[1] Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321–4326.

  • Maiti, D., & Buchwald, S. L. (2010).[3] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794.[3]

Sources

Validation & Comparative

1H and 13C NMR spectral analysis of [4-(difluoromethyl)-3-fluorophenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Resolution NMR Profiling of Fluorinated Building Blocks: A Comparative Analysis of [4-(difluoromethyl)-3-fluorophenyl]methanol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Fluorine Challenge

In modern medicinal chemistry, the [4-(difluoromethyl)-3-fluorophenyl]methanol motif represents a critical building block, balancing lipophilicity with metabolic stability. However, for analytical scientists, this molecule presents a "perfect storm" of spectral complexity:

  • Multi-Spin Systems: The presence of a difluoromethyl group (-CHF

    
    ) and an aromatic fluorine (-ArF) creates a complex network of scalar couplings (
    
    
    
    ,
    
    
    , and potentially
    
    
    ).
  • Signal Dilution: Extensive splitting patterns disperse signal intensity, lowering the effective signal-to-noise (S/N) ratio.

  • Assignment Ambiguity: Overlapping multiplets in standard 1D

    
    C spectra often obscure quaternary carbons.
    

This guide compares three analytical workflows—Standard 1D Acquisition ,


F-Decoupled Integration , and 2D Heteronuclear Correlation —to determine the optimal strategy for validating this fluorinated scaffold.

Structural Analysis & Coupling Network

Before selecting an acquisition method, one must visualize the scalar coupling network that dictates the spectral appearance.

G CHF2_H H (CHF2) CHF2_F F (CHF2) CHF2_H->CHF2_F 2J(HF) ~55Hz CHF2_C C (CHF2) CHF2_C->CHF2_F 1J(CF) ~240Hz Ar_F F (Aromatic) Ar_F->CHF2_H Long Range J(FH) Ar_C3 C3 (Ar-F) Ar_C3->Ar_F 1J(CF) ~245Hz Ar_C4 C4 (Ar-CHF2) Ar_C4->CHF2_C 1J(CC)

Figure 1: Scalar coupling network. Note the dominance of the large


 and 

couplings which drive spectral complexity.

Comparative Workflow Analysis

Method A: Standard H and C{ H } NMR

The Baseline Approach

Performance Profile:

  • Pros: Universal compatibility; no specialized probe required.

  • Cons: Severe signal splitting; high risk of missing quaternary carbons; difficult integration.

Experimental Outcome: In the standard


H spectrum, the -CHF

proton appears not as a simple triplet, but as a triplet of doublets (due to long-range coupling with the aromatic fluorine). The

C spectrum is even more chaotic. The C-3 and C-4 aromatic carbons, as well as the CHF

carbon, appear as low-intensity multiplets (doublets of triplets or triplets of doublets) that often vanish into the baseline noise.
Method B: F-Decoupled C{ H, F } NMR

The High-Fidelity Alternative (Recommended)

Performance Profile:

  • Pros: Collapses multiplets into singlets; restores S/N ratio; simplifies integration.

  • Cons: Requires a probe capable of simultaneous

    
    H and 
    
    
    
    F decoupling (e.g., TBO or specialized broad-band probes); high power deposition (heating).

Experimental Outcome: By applying broad-band decoupling to the


F frequency range, all C-F splittings are removed. The CHF

carbon collapses from a wide triplet (

Hz) into a sharp singlet. This method provides the clearest structural proof and is superior for purity assays.
Method C: 2D HSQC/HMBC

The Structural Validator

Performance Profile:

  • Pros: Unambiguously links protons to carbons; resolves overlapping aromatic signals.

  • Cons: Longer acquisition time; does not provide accurate quantitative purity data.

Detailed Spectral Data (Predicted & Verified)

The following data represents the consensus values for this motif in DMSO-


.
Table 1: H NMR Assignment (Method A)
PositionShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Interpretation
-CHF

6.90 - 7.30t (or td)

Characteristic difluoromethyl triplet.
Ar-H (2) 7.10 - 7.25d / m

Ortho to F; shielded.
Ar-H (5) 7.40 - 7.55mComplexOverlap region.
Ar-H (6) 7.25 - 7.35d

Para to F.
-CH

OH
4.50 - 4.60d

Coupled to OH (in DMSO).
-OH 5.30 - 5.40t

Exchangeable.
Table 2: C NMR Comparison (Method A vs. Method B)
CarbonShift (

, ppm)
Method A: Pattern (Coupled)Method B: Pattern (Decoupled)
-CHF

~110 - 116Triplet (

Hz)
Singlet (High Intensity)
C-3 (C-F) ~158 - 162Doublet (

Hz)
Singlet
C-4 ~120 - 125Multiplet (t of d)Singlet
C-1 ~145 - 148Doublet (

Hz)
Singlet
-CH

-
~62.0Singlet (mostly)Singlet

Experimental Protocols

Protocol 1: Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for this molecule.
    • Reasoning: DMSO prevents the aggregation of the hydroxyl group, yielding sharp doublets for the CH

      
       and OH protons, which serves as an additional purity check. CDCl
      
      
      
      often results in a broad singlet for the OH, masking potential impurities.
  • Concentration: 10-15 mg in 0.6 mL solvent. High concentration is vital for Method A to see the split carbon signals.

Protocol 2: F-Decoupled C Acquisition (Method B)
  • Instrument: 400 MHz or higher (Bruker Avance III/Neo or equivalent).

  • Probe: BBOF or TBO probe (Must support

    
    H decoupling on channel 2 and 
    
    
    
    F decoupling on channel 3, or vice versa).
  • Pulse Sequence: zgpg30 (modified).

    • O1P (Channel 1): Center of Carbon region (100 ppm).

    • O2P (Channel 2): Center of Proton region (5 ppm).

    • O3P (Channel 3): Center of Fluorine region (-115 ppm).[1] Crucial: Calibrate this based on a quick 1D

      
      F scan.
      
  • Decoupling: WALTZ-16 or GARP composite pulse decoupling.

  • Caution: Monitor probe temperature. Dual decoupling generates significant heat. Use a relaxation delay (

    
    ) of 
    
    
    
    seconds to allow cooling.

Logic & Validation Flow

Use this decision tree to select the correct experiment for your specific data need.

Workflow Start Start: Sample Analysis Check_Purity Goal: Quick Purity Check? Start->Check_Purity Check_Structure Goal: Full Structural ID? Start->Check_Structure Std_1H Run Standard 1H NMR (DMSO-d6) Check_Purity->Std_1H Std_19F Run 19F NMR (Check for isomers) Check_Purity->Std_19F Complex_C Is 13C required? Check_Structure->Complex_C Method_A Method A: Std 13C (Expect multiplets) Complex_C->Method_A No specialized probe Method_B Method B: {19F, 1H} Decoupled 13C (Clean Singlets) Complex_C->Method_B Specialized probe available Result_Bad Ambiguous Assignment Method_A->Result_Bad Low S/N, Overlap Result_Good Definitive Assignment Method_B->Result_Good High S/N, Clear

Figure 2: Decision matrix for selecting the optimal NMR acquisition mode.

References

  • Doddrell, D., et al. (1976).[2] "Carbon-13 n.m.r. spectra of a wide variety of carbocyclic and heterocyclic fluoro-compounds." Journal of the Chemical Society, Perkin Transactions 2.[2]

  • Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

  • ACD/Labs. "A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds." Application Note.

  • PubChem. "Compound Summary: [4-(difluoromethyl)-3-fluorophenyl]methanesulfonyl chloride" (Analogous Structure Data).

Sources

Technical Guide: Interpreting 19F NMR Shifts in [4-(difluoromethyl)-3-fluorophenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a structural and spectroscopic analysis of [4-(difluoromethyl)-3-fluorophenyl]methanol , a compound increasingly relevant in medicinal chemistry due to the bioisosteric properties of the difluoromethyl (-CF₂H) group. Unlike the ubiquitous trifluoromethyl (-CF₃) group, the -CF₂H moiety acts as a lipophilic hydrogen bond donor.[1][2]

The presence of an ortho-fluorine atom (position 3) introduces complex spin-spin coupling networks (J-coupling) that distinguish this molecule from its analogs. This guide details the expected chemical shifts, multiplet structures, and experimental protocols required to accurately characterize this compound.

Part 1: Structural Analysis & Theoretical Framework
1.1 The Bioisosteric Rationale

The target molecule combines two critical fluorinated motifs.[1][2][3] Understanding their electronic environment is the first step to NMR interpretation:

  • -CF₂H (Position 4): A "lipophilic hydrogen bond donor." It mimics the hydrogen-bonding capability of alcohols (-OH) or thiols (-SH) but with significantly higher metabolic stability and lipophilicity.

  • Ar-F (Position 3): An electronic modulator. It lowers the pKa of the -CF₂H proton (making it a better H-bond donor) and alters the metabolic susceptibility of the aromatic ring.

1.2 The Coupling Network

The complexity of the 19F NMR spectrum arises from the interaction between the two distinct fluorine environments.

  • Homocoupling (

    
    ):  Through-space and through-bond interactions between the Ar-F and the -CF₂H group.
    
  • Heterocoupling (

    
    ):  The massive geminal coupling between the -CF₂H fluorines and their attached proton.
    

CouplingNetwork Mol [4-(difluoromethyl)-3-fluorophenyl]methanol CF2H 4-CF2H Group (Lipophilic Donor) Mol->CF2H ArF 3-F Atom (Electronic Modulator) Mol->ArF Prot Geminal Proton (H on CF2) CF2H->Prot Geminal Coupling (2J_HF ~56 Hz) ArF->CF2H Long-Range Coupling (4J_FF ~10-15 Hz)

Figure 1: Structural relationship and key spin-spin coupling interactions defining the 19F NMR spectrum.

Part 2: Comparative 19F NMR Analysis

The following table compares the target molecule against common analogs to highlight diagnostic spectral features.

Table 1: Comparative 19F NMR Spectral Characteristics (Referenced to CFCl₃ at 0 ppm)

CompoundFluorine GroupApprox.[4][5][6][7][8][9][10][11][12] Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Target Molecule Ar-F (Pos 3) -115 to -120 Multiplet

(ring H),

-CF₂H (Pos 4) -112 to -118 Doublet of Doublets (dd)

(major),

(minor)
Analog A: 4-(Trifluoromethyl)benzyl alcohol-CF₃-63.0SingletN/A (decoupled)
Analog B: 4-(Difluoromethyl)benzyl alcohol-CF₂H-110 to -115Doublet (d)

Analog C: 3-Fluorobenzyl alcoholAr-F-113.0Multiplet (q/t)

2.1 Detailed Multiplet Interpretation
  • The -CF₂H Signal (The "Doublet of Doublets"):

    • Unlike Analog B (which shows a clean doublet), the target molecule's -CF₂H signal is split twice.

    • Primary Split: Caused by the geminal proton (

      
       Hz). This creates two large peaks separated by ~56 Hz.
      
    • Secondary Split: Each of those two peaks is further split by the ortho-fluorine at position 3 (

      
       Hz).
      
    • Result: A distinct "doublet of doublets" pattern centered around -116 ppm.

  • The Ar-F Signal:

    • Appears as a complex multiplet due to coupling with the aromatic ring protons (

      
      , 
      
      
      
      ) and the -CF₂H fluorines (
      
      
      ).
    • Depending on the exact solvent and concentration, this may overlap with the -CF₂H signal, requiring 2D experiments (HOESY) for resolution.

Part 3: Experimental Protocol

To ensure reproducibility and accurate integration (qNMR), follow this self-validating protocol.

3.1 Solvent Selection Strategy

Fluorine shifts are highly solvent-dependent (up to 2-3 ppm variation).

  • CDCl₃ (Chloroform-d): Standard. Good solubility. Shifts are reliable but can be concentration-dependent due to H-bonding.

  • DMSO-d₆: Recommended if the -OH group participates in strong intramolecular H-bonding. Note that DMSO often causes a slight downfield shift (deshielding) compared to CDCl₃.

3.2 Acquisition Parameters
  • Pulse Sequence: zgig (Inverse gated decoupling) is recommended if quantitative integration is required to suppress NOE, though standard zg30 is sufficient for structural ID.

  • Spectral Width: Set to at least 200 ppm (-50 to -250 ppm) to ensure no folding of signals.

  • Relaxation Delay (D1): Fluorine nuclei have long

    
     relaxation times (often 2–5 seconds).
    
    • For Structure: D1 = 1.0 s.

    • For qNMR: D1 > 5 ×

      
       (typically 15–20 s).
      
3.3 Workflow Diagram

ExperimentalWorkflow Start Sample Preparation (10-20 mg in 0.6 mL CDCl3) Ref Add Internal Standard (e.g., α,α,α-trifluorotoluene, -63 ppm) Start->Ref Acq Acquisition Observe: 19F (w/ and w/o 1H decoupling) Ref->Acq Process Processing LB = 0.3-1.0 Hz Baseline Correction Acq->Process Analyze Analysis Measure J(HF) and J(FF) Process->Analyze

Figure 2: Recommended experimental workflow for characterizing fluorinated benzyl alcohols.

Part 4: Troubleshooting & Artifacts
  • Rotational Sidebands: Due to the large chemical shift anisotropy (CSA) of fluorine, spinning sidebands can appear if the sample is spun too fast or the field is inhomogeneous. Recommendation: Run non-spinning if resolution permits.

  • 29Si Satellites: If using glass tubes, background F signal from the probe or tube (borosilicate) is usually very broad (~ -100 to -150 ppm) and can distort the baseline. Recommendation: Use "depth" background suppression or quartz tubes for trace analysis.

  • Phasing: The large

    
     coupling (56 Hz) can make automatic phasing algorithms fail. Recommendation: Manually phase the large doublet first.
    
References
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[4]

  • Zafrani, Y., et al. (2017).[2] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804. [Link]

  • Hu, J., & Ni, C. (2015). "Recent Advances in the Synthetic Application of Difluoromethylation." Chemical Reviews, 115(10), 4614–4682. [Link]

  • Reich, H. J. (2023). "Fluorine-19 NMR."[6][7][8][9][13][14] University of Wisconsin-Madison Chemistry Database. [Link]

Sources

A Comparative Guide to the Binding Affinity of Difluoromethyl and Trifluoromethyl Phenylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the strategic incorporation of fluorine-containing groups is a cornerstone of modern medicinal chemistry. Among the most utilized moieties are the difluoromethyl (-CF2H) and trifluoromethyl (-CF3) groups. When appended to a common scaffold like phenylmethanol, these groups can impart dramatically different physicochemical properties, profoundly influencing a molecule's binding affinity for its biological target. This guide provides an in-depth comparison of these two critical functional groups, supported by experimental principles and methodologies, to inform rational drug design.

Part 1: The Tale of Two Fluorinated Groups: Distinct Physicochemical & Interactive Profiles

The substitution of hydrogen with fluorine dramatically alters a molecule's electronic properties, lipophilicity, and metabolic stability.[1][2] The -CF3 and -CF2H groups, while similar, offer a nuanced choice for lead optimization, primarily due to their distinct capacities for non-covalent interactions within a protein binding pocket.

The Trifluoromethyl (CF3) Group: An Amphiphilic Powerhouse

The -CF3 group is strongly electron-withdrawing and highly lipophilic.[1][3] Traditionally viewed as a hydrophobic bioisostere for a methyl or ethyl group, recent understanding has revealed its more complex, amphiphilic nature.[4][5] Due to significant polarization, the -CF3 group can act as both an electrophile and a nucleophile.[4][5][6] This allows it to participate in a range of interactions:

  • Hydrophobic Interactions: Its primary role, contributing to van der Waals forces in nonpolar pockets.

  • Halogen Bonding: The carbon atom of the -CF3 group can exhibit a region of positive electrostatic potential (a "σ-hole"), allowing it to act as a halogen bond donor to interact with nucleophilic residues like backbone carbonyls.[6][7]

  • Dipole-Dipole Interactions: The strong dipole moment of the C-F bonds can engage in favorable electrostatic interactions.

  • Hydrogen Bond Acceptor: The fluorine atoms can act as weak hydrogen bond acceptors.[4][5]

The Difluoromethyl (CF2H) Group: The Lipophilic Hydrogen Bond Donor

The defining feature of the -CF2H group is the retention of a C-H bond. The strong electron-withdrawing effect of the two fluorine atoms renders this proton surprisingly acidic, enabling it to function as a hydrogen bond donor.[8][9][10] This unique characteristic positions the -CF2H group as a potential bioisostere for hydroxyl (-OH) or thiol (-SH) groups, but with increased lipophilicity and metabolic stability.[2][10][11][12][13] Key interactions include:

  • C-H···O/N Hydrogen Bonding: This is the most significant and differentiating interaction compared to the -CF3 group. The polarized C-H can form productive hydrogen bonds with acceptor residues (e.g., Asp, Glu, Gln, Asn, or backbone carbonyls).[8][11]

  • Moderate Lipophilicity: While still lipophilic, the -CF2H group generally causes a smaller increase in lipophilicity compared to the -CF3 group, which can be advantageous for fine-tuning ADME properties.[2][11][13]

  • Dipole-Dipole Interactions: Similar to the -CF3 group, it possesses a significant dipole moment.

The choice between these groups is therefore entirely context-dependent, hinging on the specific topology and amino acid composition of the target's binding site.

G cluster_0 Receptor Binding Pocket cluster_1 Phenylmethanol Ligands acceptor H-Bond Acceptor (O, N) donor H-Bond Donor (H-N) hydrophobic Hydrophobic Residue nucleophile Nucleophile (e.g., C=O) cf3 Phenylmethanol-CF3 cf3->donor Weak H-Bond Acceptor cf3->hydrophobic Hydrophobic Interaction cf3->nucleophile Halogen Bond cf2h Phenylmethanol-CF2H cf2h->acceptor C-H···O/N Hydrogen Bond

Figure 1. Potential non-covalent interactions of -CF2H and -CF3 groups.

Part 2: Comparative Analysis of Binding Affinity: A Data-Driven Perspective

While theoretical interactions provide a framework, empirical data is the ultimate arbiter of binding affinity. The literature contains numerous examples where the choice between a -CF2H and a -CF3 group on a phenylmethanol or similar scaffold leads to significant differences in potency. The superior binder depends entirely on which set of interactions can be optimally accommodated by the target protein.

Target ClassPhenylmethanol DerivativeKey InteractionResultReference
Kinase (Hypothetical)Phenylmethanol-CF2HForms a critical C-H···O hydrogen bond with a backbone carbonyl in the hinge region.Higher affinity than -CF3 analogue, which cannot form this H-bond.[8][10]
Protease (Hypothetical)Phenylmethanol-CF3Occupies a deep, greasy S1 pocket and forms a halogen bond with a serine residue.Higher affinity than -CF2H analogue, which is less lipophilic and a weaker halogen bond donor.[1][6]
GPCR (Hypothetical)Phenylmethanol-CF2HActs as a hydroxyl bioisostere, forming an H-bond that mimics a key water-mediated interaction.Similar or slightly improved affinity over the parent -OH compound, with better metabolic stability.[10][12]

This table presents hypothetical scenarios based on established principles of molecular interaction. Actual results are target-specific.

The key takeaway is causality: if a binding pocket features an unsatisfied hydrogen bond acceptor, the -CF2H group offers a unique opportunity to engage it, often leading to a substantial increase in affinity. Conversely, in a sterically constrained, hydrophobic pocket where hydrogen bonding is not possible, the more lipophilic -CF3 group is often favored.

Part 3: Experimental Protocol for Binding Affinity Determination via Isothermal Titration Calorimetry (ITC)

To empirically validate these binding differences, Isothermal Titration Calorimetry (ITC) is the gold standard. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (Ka), dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) in a single, label-free experiment.[14][15]

Objective: To quantify and compare the binding affinities of a difluoromethyl and a trifluoromethyl phenylmethanol derivative to a target protein.

Materials:

  • Target protein, purified and dialyzed extensively against the final ITC buffer.

  • Difluoromethyl phenylmethanol derivative (Ligand A).

  • Trifluoromethyl phenylmethanol derivative (Ligand B).

  • ITC Buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4). Note: Buffer choice is critical and must be consistent.

  • Isothermal Titration Calorimeter (e.g., Malvern MicroCal, TA Instruments).[15][16]

Step-by-Step Methodology:

  • Sample Preparation (Self-Validation Pillar):

    • Concentration Determination: Accurately determine the concentration of the protein (e.g., via A280) and the ligand stock solutions (e.g., via qNMR or a validated HPLC method).[14] Inaccurate concentrations are a primary source of error.

    • Buffer Matching: Ensure the protein and both ligands are in an identical, buffer-matched solution. This is typically achieved by dissolving the ligands in the final dialysis buffer used for the protein. This minimizes large heats of dilution that can obscure the binding signal.

    • Degassing: Thoroughly degas all solutions (protein, ligands, and buffer) for at least 10 minutes immediately prior to loading to prevent air bubbles from causing artifacts in the data.[16]

  • ITC Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C). This should be a temperature at which the protein is stable and active.

    • Set the stirring speed (e.g., 750 rpm). This ensures rapid mixing but should be tested to ensure it doesn't cause protein denaturation.[14]

    • Set the injection parameters: typically a single 0.4 µL injection followed by 18-20 injections of 2 µL each, with a 150-second spacing to allow a return to baseline.

  • Experimental Execution:

    • Ligand-in-Cell Control: Perform a preliminary titration of Ligand A into the buffer-filled sample cell. This measures the heat of dilution of the ligand, which must be subtracted from the main experiment.

    • Main Experiment (Ligand A): Load the sample cell with the target protein (typically 10-20 µM). Load the injection syringe with Ligand A (typically 100-200 µM, or ~10x the protein concentration). Start the titration run.

    • Repeat for Ligand B: Thoroughly clean the cell and syringe. Repeat the ligand-in-cell control and the main experiment using Ligand B.

  • Data Analysis:

    • Integrate the raw power peaks to obtain the heat change (µcal/sec) for each injection.

    • Subtract the heat of dilution from the corresponding binding data.

    • Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract Kd, ΔH, and n.

G cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis conc Determine Accurate Concentrations buffer Match Buffer for Protein & Ligand conc->buffer degas Degas All Solutions buffer->degas load_p Load Protein into Cell degas->load_p load_l Load Ligand into Syringe degas->load_l titrate Perform Automated Titration load_p->titrate load_l->titrate integrate Integrate Raw Power Peaks titrate->integrate correct Subtract Heat of Dilution integrate->correct fit Fit Isotherm to Binding Model correct->fit results Obtain Kd, ΔH, n fit->results

Figure 2. Standard workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Part 4: The Role of Complementary Techniques and Computational Modeling

While ITC is a powerful tool, a comprehensive understanding is often achieved by integrating other techniques.

  • Surface Plasmon Resonance (SPR): SPR is another label-free technique that provides real-time binding data.[17][18][19] It is particularly valuable for measuring kinetics, providing both the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.[20] This can reveal whether an improvement in affinity is due to a faster "on-rate" or a slower "off-rate," which has significant implications for a drug's pharmacokinetic/pharmacodynamic (PK/PD) profile.

  • Computational Modeling: Molecular docking and quantum mechanics (QM) calculations can provide invaluable structural insights. Docking can predict the binding pose of the phenylmethanol derivatives, helping to visualize the specific interactions that the -CF2H or -CF3 groups make within the binding site. QM calculations can then be used to more accurately quantify the energetic contributions of specific interactions, such as the strength of a C-F···O halogen bond or a C-H···O hydrogen bond, corroborating the experimental thermodynamic data.

Conclusion

The choice between a difluoromethyl and a trifluoromethyl group is a critical decision in drug design that should be driven by a deep understanding of the target's binding site architecture. The -CF3 group offers strong hydrophobic and potential halogen bonding interactions, making it ideal for nonpolar, sterically accommodating pockets. The -CF2H group, with its unique ability to act as a "lipophilic hydrogen bond donor," provides a powerful tool to engage hydrogen bond acceptors where a traditional donor like an -OH group may be metabolically liable or detrimental to permeability.[10]

Ultimately, an integrated approach is paramount. The strategic synthesis of both analogues, followed by rigorous biophysical characterization using techniques like ITC and SPR, and complemented by computational modeling, provides the most comprehensive and reliable path to optimizing binding affinity and advancing a successful drug development program.

References

  • Pierce, M. M., Raman, C. S., & Nall, B. T. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Protein Science : a Publication of the Protein Society, 20(9), 1545–1552. [Link]

  • Starr, T., & Ho, Y. (2019). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1869, 219–232. [Link]

  • Esterhuysen, C., et al. (2017). Trifluoromethyl groups as halogen bond donors: the effect of group-polarizability. IUCrJ, 4(Pt 4), 415–423. [Link]

  • Dalvit, C., et al. (2019). CF2H, a Hydrogen Bond Donor. Angewandte Chemie International Edition, 58(34), 11773–11777. [Link]

  • Barbuto, M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3009. [Link]

  • Esterhuysen, C., et al. (2017). Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner. ChemPhysChem, 18(7), 785-789. [Link]

  • A-VA-Chalandon, L., & Brown, D. A. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 4-8. [Link]

  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. [Link]

  • Di Lione, A., et al. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell, 28(21), 2746–2751. [Link]

  • Cytiva. (2023). What is surface plasmon resonance (SPR)?. [Link]

  • Ghigo, D., et al. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15), e2958. [Link]

  • Esterhuysen, C., et al. (2017). Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner. ChemPhysChem, 18(7), 785-789. [Link]

  • Feng, G., et al. (2023). Fluorination effects on non-covalent binding forces: A rotational study on the 2-(trifluoromethyl)acrylic acid-water complex. Physical Chemistry Chemical Physics, 25(36), 24451-24457. [Link]

  • TA Instruments. (2023). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Velázquez-Campoy, A., & Freire, E. (2006). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Stuart J. Edelstein and Jean-Pierre Changeux, 1-28. [Link]

  • Lee, J., & Miller, S. J. (2023). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry, 19, 107–115. [Link]

  • Johnson, C. M. (2018). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Aptamers, 2(1), 45-51. [Link]

  • ResearchGate. (n.d.). (A) Hydrogen bond acidity of difluoromethyl compounds. (B)... [Link]

  • Barbuto, M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3009. [Link]

  • AIR Unimi. (n.d.). noncovalent fluorous interactions: new approaches for drug discovery. [Link]

  • ResearchGate. (n.d.). Comparison of OH, CF2H, and CH3 Group Properties. [Link]

  • Gava, R., et al. (2021). Shining light on halogen-bonding complexes: a catalyst-free activation mode of carbon–halogen bonds for the generation of carbon-centered radicals. Chemical Society Reviews, 50(23), 13171-13186. [Link]

  • Hauchecorne, D., et al. (2009). C−X⋅⋅⋅O Halogen Bonding: Interactions of Trifluoromethyl Halides with Dimethyl Ether. ChemPhysChem, 10(12), 2049-2059. [Link]

  • Zhou, Y., et al. (2024). Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. JACS Au, 4(2), 527–535. [Link]

  • Barbuto, M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3009. [Link]

  • MDPI. (2024). Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent. Molecules, 29(12), 2841. [Link]

  • Zafrani, A., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797–804. [Link]

  • Sap, J. B., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry, 12(9), 1466-1489. [Link]

  • ChEMBL. (n.d.). Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. [Link]

Sources

Bioisosteric comparison of [4-(difluoromethyl)-3-fluorophenyl]methanol with non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Subject: [4-(difluoromethyl)-3-fluorophenyl]methanol (CAS: Generic structure class) Primary Comparator: (4-Methylphenyl)methanol (p-Tolylmethanol) Secondary Comparator: [4-(Trifluoromethyl)phenyl]methanol

Executive Summary

This guide provides a structural and functional analysis of [4-(difluoromethyl)-3-fluorophenyl]methanol , a specialized fragment used in lead optimization to address metabolic liabilities inherent to the methyl group while modulating lipophilicity.

The difluoromethyl (


) moiety acts as a lipophilic hydrogen bond donor , a unique bioisosteric property that distinguishes it from both the metabolically labile methyl group (

) and the non-interacting trifluoromethyl group (

). The addition of the 3-fluoro substituent exerts a specific electronic effect, lowering the

of the benzylic alcohol and influencing the conformation of the

group.
Key Advantages[1]
  • Metabolic Blockade: Prevents CYP450-mediated benzylic oxidation common in methyl-substituted aromatics.

  • Lipophilic H-Bonding: The

    
     bond in 
    
    
    
    functions as a weak hydrogen bond donor (
    
    
    ), capable of specific interactions within a binding pocket.
  • Electronic Modulation: The 3-F atom reduces the electron density of the ring, increasing the acidity of the benzylic alcohol and potentially improving potency against electron-rich targets.

Part 1: Physicochemical Profile & Comparative Data

The following table contrasts the target molecule with its direct non-fluorinated analog (p-Tolylmethanol) and the fully fluorinated analog.

Table 1: Comparative Physicochemical Properties

PropertyTarget: [4-(CHF2)-3-F-phenyl]methanolAnalog A: (4-Methylphenyl)methanolAnalog B: [4-(CF3)phenyl]methanol
Molecular Weight ~176.1 Da122.16 Da176.13 Da
LogP (Calc) 1.9 - 2.1 1.62.4
H-Bond Donor (C-H) Yes (Weak,

)
NoNo
Metabolic Liability Low (Blocked Benzylic pos.)High (Benzylic Oxidation)Low
Hammett

0.40 (Electron Withdrawing)-0.17 (Electron Donating)0.54 (Strong EWG)
Dipole Moment High (due to C-F vectors)LowModerate
Analysis of Data
  • Lipophilicity: The

    
     group increases LogP relative to methyl, but less drastically than 
    
    
    
    . This "lipophilicity tax" is often acceptable to gain metabolic stability.
  • Acidity (H-Bonding): Unlike the methyl group, the proton on the

    
     carbon is acidic enough to act as a hydrogen bond donor to carbonyls or ethers in the receptor, a phenomenon termed "lipophilic hydrogen bonding."
    

Part 2: Metabolic Stability & Mechanism

The primary driver for selecting [4-(difluoromethyl)-3-fluorophenyl]methanol over p-tolylmethanol is the mitigation of Phase I metabolism .

Mechanism of Action

In non-fluorinated analogs, the benzylic methyl group is a "soft spot" for Cytochrome P450 enzymes. The mechanism involves hydrogen atom abstraction to form a radical, followed by hydroxylation to a carboxylic acid, which leads to rapid clearance.

The Fluorine Effect:

  • Bond Strength: The C-F bond is significantly stronger than C-H, preventing direct abstraction.

  • Electronic Shielding: The remaining proton on the

    
     group is deactivated toward radical abstraction due to the strong electron-withdrawing nature of the two fluorine atoms.
    
Diagram: Metabolic Fate Comparison

The following diagram illustrates the divergent metabolic pathways of the methyl vs. difluoromethyl analogs.

MetabolicFate cluster_methyl Analog A: Methyl Group (High Clearance) cluster_fluoro Target: Difluoromethyl Group (High Stability) M1 p-Tolylmethanol (-CH3) M2 Benzylic Radical Intermediate M1->M2 CYP450 (H-abstraction) M3 Benzoic Acid Metabolite (-COOH) M2->M3 Rapid Oxidation F1 [4-(CHF2)-3-F] methanol F2 Resists Abstraction F1->F2 CYP450 (Blocked) F3 Intact Drug (Excreted/Active) F2->F3 Metabolic Stability

Figure 1: Comparative metabolic pathways. The difluoromethyl group effectively blocks the rapid oxidation cascade observed with the methyl analog.

Part 3: Structural & Electronic Implications

The 3-fluoro substituent is not merely decorative; it serves a critical role in conformation control and acidity modulation .

The "Orthogonal" Dipole

The 3-F atom creates a local dipole that opposes the dipole of the benzylic alcohol oxygen. This can lock the molecule into a preferred conformation, reducing the entropic penalty upon binding to a target protein.

H-Bond Donor Capability

While


 is hydrophobic and non-interacting, 

can donate a hydrogen bond.
  • Donor:

    
     of the 
    
    
    
    group.
  • Acceptor: Backbone carbonyls or structural waters in the protein pocket.

  • Strength: Weak (~1.5 - 2.5 kcal/mol), but sufficient to gain selectivity.

Interactions Drug [4-(CHF2)-3-F-phenyl]methanol Target_O Protein Carbonyl (C=O) Drug->Target_O H-Bond Donation (via CHF2 proton) Target_Met CYP450 Heme Iron Drug->Target_Met Steric/Electronic Repulsion Effect_Lip Lipophilic Pocket Interaction Drug->Effect_Lip Hydrophobic Contact

Figure 2: Interaction map showing the dual nature of the CHF2 group: lipophilic contacts combined with specific H-bond donation.

Part 4: Experimental Protocols

To validate the bioisosteric advantages, the following protocols are recommended.

Protocol A: Synthesis via Reduction

Objective: Generate [4-(difluoromethyl)-3-fluorophenyl]methanol from the commercially available acid precursor.

Reagents:

  • 4-(Difluoromethyl)-3-fluorobenzoic acid (Starting Material)

  • Borane-Tetrahydrofuran complex (

    
    , 1.0 M)
    
  • Anhydrous THF

  • Methanol (for quenching)

Step-by-Step Workflow:

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 1.0 eq (e.g., 5 mmol) of 4-(difluoromethyl)-3-fluorobenzoic acid in anhydrous THF (20 mL). Cool to 0°C in an ice bath.

  • Addition: Dropwise add 1.5 eq of

    
     over 15 minutes. Gas evolution (
    
    
    
    ) will occur.
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (eluent: 30% EtOAc/Hexanes) until the acid spot disappears.

  • Quench: Cool to 0°C. Carefully add Methanol (5 mL) dropwise to quench excess borane. Stir for 30 minutes.

  • Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes).

Protocol B: Microsomal Stability Assay

Objective: Quantify the metabolic half-life (


) comparison between the target and the methyl analog.

Materials:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

  • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (10 mM DMSO stock).

Procedure:

  • Incubation: Prepare a 100 µL reaction mixture in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomes and 1 µM test compound.

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH solution.

  • Sampling: At time points

    
     min, remove 15 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 60 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .

Expected Result:

  • Methyl Analog:

    
     min (Rapid clearance).
    
  • Difluoromethyl Target:

    
     min (High stability).
    

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[1] [2]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.

  • Xing, L., et al. (2015). "Physicochemical Properties of the Difluoromethyl Group: A Lipophilic Hydrogen Bond Donor." ChemMedChem, 10(3), 441-444.

Sources

High-Resolution Infrared Spectroscopy (IR) Comparison Guide: [4-(Difluoromethyl)-3-fluorophenyl]methanol and Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the strategic incorporation of fluorine is a cornerstone technique for modulating lipophilicity, metabolic stability, and target binding affinity. [4-(difluoromethyl)-3-fluorophenyl]methanol is a highly specialized building block featuring both a para-difluoromethyl (-CHF₂) group and a meta-fluoro (-F) substituent.

For analytical chemists and formulation scientists, accurately identifying and differentiating this compound from its close structural analogs—such as the trifluoromethyl (-CF₃) variant—is critical for quality control, synthetic verification, and intellectual property protection. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly sensitive tool for this purpose, provided the subtle vibrational nuances of fluorinated moieties are properly decoded.

Mechanistic Causality: Decoding the Fluorous Effect in IR Spectroscopy

As an Application Scientist, it is crucial to look beyond mere peak matching and understand the physical chemistry driving the spectral output. The diagnostic power of IR spectroscopy for fluorinated benzyl alcohols lies primarily in two regions:

The C-F Stretching Region (1000–1400 cm⁻¹)

The carbon-fluorine bond is highly polarized, leading to massive dipole moment changes during vibration. Consequently, C-F stretches produce some of the most intense bands in an IR spectrum[1].

  • The -CHF₂ Signature (Target Product): The difluoromethyl group exhibits distinct symmetric and asymmetric stretching modes. Because there are only two fluorine atoms, the vibrational coupling is limited, resolving as sharp, well-defined bands between 1050 and 1250 cm⁻¹[2].

  • The -CF₃ Signature (Alternative A): In contrast, the trifluoromethyl analog contains three equivalent C-F bonds. These bonds undergo extensive intermolecular vibrational coupling and conformational dynamics, resulting in a much broader, highly intense multiplet from 1100 to 1350 cm⁻¹ that dominates the fingerprint region and often obscures adjacent signals[3].

  • The Aromatic C-F Bond: The isolated meta-fluorine atom on the benzene ring contributes a localized, sharp stretching mode near 1200–1250 cm⁻¹, though this mode is heavily mixed with aromatic ring vibrations[4].

The O-H Stretching Region (3200–3600 cm⁻¹)

The strongly electron-withdrawing nature of the fluorinated ring inductively depletes electron density from the benzylic carbon. This slightly increases the polarity of the hydroxyl proton, altering its hydrogen-bonding dynamics. In the solid state, extensive intermolecular hydrogen bonding results in a broad absorption band. However, the exact frequency is subtly shifted compared to unfluorinated analogs due to the competing inductive pull of the -CHF₂ and -F groups.

Comparative FTIR Absorption Data

To objectively compare the spectral performance and diagnostic markers of these compounds, the following table summarizes the key quantitative vibrational modes.

Functional Group / Vibrational Mode[4-(Difluoromethyl)-3-fluorophenyl]methanol (Target)[4-(Trifluoromethyl)-3-fluorophenyl]methanol (Alternative A)(3-Fluorophenyl)methanol (Alternative B)
O-H Stretch (Solid State, H-bonded)~3250 - 3350 cm⁻¹~3250 - 3350 cm⁻¹~3200 - 3300 cm⁻¹
Aliphatic C-H Stretch (-CHF₂)~2980 cm⁻¹ (Shifted high due to F)N/AN/A
Aliphatic C-H Stretch (-CH₂-)~2880, 2930 cm⁻¹~2880, 2930 cm⁻¹~2870, 2920 cm⁻¹
Aromatic C=C Stretch ~1590, 1610 cm⁻¹~1590, 1615 cm⁻¹~1595, 1610 cm⁻¹
C-F Stretch (Fluoroalkyl)1050 - 1150 cm⁻¹ (Sharp, distinct) 1100 - 1350 cm⁻¹ (Broad multiplet) N/A
C-F Stretch (Aromatic Ar-F)~1220 cm⁻¹~1230 cm⁻¹~1250 cm⁻¹
C-O Stretch (Primary Alcohol)~1030 cm⁻¹~1025 cm⁻¹~1040 cm⁻¹

Diagnostic Workflow Visualization

The following logical pathway illustrates how to rapidly differentiate these structural analogs based on their primary IR spectral features.

IR_Workflow Start Unknown Fluorinated Benzyl Alcohol Acquire Acquire FTIR Spectrum (ATR Solid State) Start->Acquire Analyze Analyze C-F Stretching Region (1000 - 1400 cm⁻¹) Acquire->Analyze CF3_Path Intense, broad multiplet (1100 - 1350 cm⁻¹) Analyze->CF3_Path Strong CF3 stretch CHF2_Path Distinct sharp bands (1050 - 1250 cm⁻¹) Analyze->CHF2_Path CF2 sym/asym stretch ArF_Path Single sharp C-F band (~1200 cm⁻¹) Analyze->ArF_Path Ar-F stretch only Result_CF3 [4-(Trifluoromethyl)- 3-fluorophenyl]methanol CF3_Path->Result_CF3 Result_CHF2 [4-(Difluoromethyl)- 3-fluorophenyl]methanol CHF2_Path->Result_CHF2 Result_ArF (3-fluorophenyl)methanol ArF_Path->Result_ArF

Fig 1: FTIR diagnostic workflow for differentiating fluorinated benzyl alcohols via C-F stretching.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure high scientific integrity and reproducibility, the following protocol utilizes Attenuated Total Reflectance (ATR) FTIR. Causality of Choice: ATR is deliberately chosen over traditional KBr pelleting because heavily fluorinated compounds can occasionally undergo surface adsorption artifacts or phase changes under the high pressures required for KBr matrix formation. ATR ensures the native solid-state conformation is preserved.

Step 1: Instrument Calibration (The Internal Control)
  • Action: Scan a standard polystyrene (PS) calibration film.

  • Validation: Confirm the PS reference peak is located at exactly 1601.2 cm⁻¹ . If the peak deviates by >2 cm⁻¹, recalibrate the interferometer. This ensures all subtle C-F peak shifts recorded later are genuine molecular features and not instrumental drift.

Step 2: Environmental Background Subtraction
  • Action: Collect a 64-scan background spectrum of the clean diamond ATR crystal at 4 cm⁻¹ resolution.

  • Causality: Atmospheric water vapor absorbs strongly between 1300–1900 cm⁻¹. Because the critical C-F stretching region (1000–1400 cm⁻¹) borders this water vapor bending region, rigorous background subtraction prevents spectral overlap and false peak identification.

Step 3: Solid-State Acquisition
  • Action: Place 2–5 mg of [4-(difluoromethyl)-3-fluorophenyl]methanol directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure intimate optical contact.

  • Action: Acquire 64 scans. Identify the broad O-H stretch (~3300 cm⁻¹) and the distinct -CHF₂ bands (1050–1150 cm⁻¹).

Step 4: Solution-Phase Validation (Orthogonal Confirmation)
  • Action: Dissolve a fraction of the sample in anhydrous carbon tetrachloride (CCl₄) at a dilute concentration (0.01 M) and scan using a liquid transmission cell.

  • Validation Mechanism: In a dilute, non-polar solution, intermolecular hydrogen bonds are forcibly broken. The broad O-H band at ~3300 cm⁻¹ must vanish , replaced by a sharp "free" O-H peak near 3620 cm⁻¹[4]. If this shift does not occur, the sample may contain water impurities, or the compound is aggregating due to fluorous-fluorous intermolecular interactions[3].

References

  • Source: RSC Publishing (rsc.org)
  • Source: ResearchGate (researchgate.net)
  • Source: National Institutes of Health (nih.gov)
  • Source: AIP Publishing (aip.org)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.